Lurbinectedin-d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
[(1R,2R,3R,11S,12S,14R,26R)-5,12-dihydroxy-6-methoxy-7,21,30-trimethyl-27-oxo-6'-(trideuteriomethoxy)spiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-2,3,4,9-tetrahydropyrido[3,4-b]indole]-22-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H44N4O10S/c1-17-11-20-12-25-39(48)45-26-14-52-40(49)41(38-22(9-10-42-41)23-13-21(50-5)7-8-24(23)43-38)15-56-37(31(45)30(44(25)4)27(20)32(47)33(17)51-6)29-28(26)36-35(53-16-54-36)18(2)34(29)55-19(3)46/h7-8,11,13,25-26,30-31,37,39,42-43,47-48H,9-10,12,14-16H2,1-6H3/t25-,26-,30+,31+,37+,39-,41+/m0/s1/i5D3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDDMIZRDDREKEP-JKBMFYPJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C3C4C5C6=C(C(=C7C(=C6C(N4C(C(C2)N3C)O)COC(=O)C8(CS5)C9=C(CCN8)C2=C(N9)C=CC(=C2)OC)OCO7)C)OC(=O)C)C(=C1OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC2=C(C=C1)NC3=C2CCN[C@]34CS[C@H]5[C@H]6[C@H]7C8=C(C[C@H](N7C)[C@@H](N6[C@@H](COC4=O)C9=C1C(=C(C(=C59)OC(=O)C)C)OCO1)O)C=C(C(=C8O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H44N4O10S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
787.9 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What is Lurbinectedin-d3 and its primary use in research?
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Lurbinectedin-d3, its core applications in research, and detailed experimental methodologies. It is designed to serve as a vital resource for professionals engaged in oncology drug discovery and development.
Introduction to Lurbinectedin and its Deuterated Analog
Lurbinectedin is a potent antineoplastic agent, approved for the treatment of adult patients with metastatic small cell lung cancer (SCLC) that has progressed on or after platinum-based chemotherapy.[1] It is a synthetic analog of a marine-derived compound and functions as a selective inhibitor of oncogenic transcription.[1]
This compound is a deuterium-labeled version of Lurbinectedin. In research, its primary and critical application is as an internal standard for the quantification of Lurbinectedin in biological matrices. The additional mass from the deuterium atoms allows for its distinct detection in mass spectrometry-based assays, ensuring accurate and precise measurement of the parent drug's concentration.
Mechanism of Action
Lurbinectedin exerts its antitumor activity through a multi-faceted mechanism of action that ultimately leads to cancer cell apoptosis.
-
DNA Binding and Transcription Inhibition: Lurbinectedin covalently binds to the minor groove of DNA, primarily at GC-rich sequences. This interaction physically obstructs the movement of RNA polymerase II along the DNA template, thereby inhibiting active transcription. This process is particularly effective in tumors that are highly dependent on continuous transcription, a phenomenon known as "transcriptional addiction."
-
Induction of DNA Damage: The binding of Lurbinectedin to DNA leads to the formation of DNA adducts. These adducts can generate single and double-strand breaks in the DNA.[2]
-
Apoptosis Induction: The accumulation of DNA damage triggers the DNA damage response (DDR) pathway, leading to cell cycle arrest and, ultimately, the activation of apoptotic pathways. A key indicator of this is the cleavage of poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.
-
Modulation of the Tumor Microenvironment: Lurbinectedin has been shown to reduce the number of tumor-associated macrophages (TAMs). TAMs are known to promote tumor growth and progression, so their reduction contributes to the overall anti-tumor effect.
Quantitative Data Summary
The following tables summarize key quantitative data regarding the efficacy of Lurbinectedin from both preclinical and clinical studies.
Preclinical Efficacy: In Vitro Cytotoxicity
| Cell Line | Cancer Type | IC50 (nM) | Reference(s) |
| NCI-H510A | Small Cell Lung Cancer (SCLC) | ~1.1 | [3] |
| NCI-H82 | Small Cell Lung Cancer (SCLC) | ~1.6 | [3] |
| DMS-53 | Small Cell Lung Cancer (SCLC) | 1-2 | [3] |
| Panel of 21 SCLC cell lines | Small Cell Lung Cancer (SCLC) | Median: 0.46 (Range: 0.06 - 1.83) | [4] |
| POU2F3-high SCLC cell lines | Small Cell Lung Cancer (SCLC) | Mean: 0.28 | [5] |
| POU2F3-low SCLC cell lines | Small Cell Lung Cancer (SCLC) | Mean: 12.1 | [5] |
| SLFN11-high SCLC cell lines | Small Cell Lung Cancer (SCLC) | 1.1 | [5] |
| SLFN11-low SCLC cell lines | Small Cell Lung Cancer (SCLC) | 11.8 | [5] |
| Malignant Pleural Mesothelioma (MPM) cell lines (n=12) | Malignant Pleural Mesothelioma | Range: 0.073 - 4.54 | [6] |
Preclinical Efficacy: In Vivo Tumor Growth Inhibition
| Xenograft Model | Cancer Type | Treatment | Outcome | Reference(s) |
| LX110, LX1322, LX33 (SCLC PDX models) | Small Cell Lung Cancer (SCLC) | Lurbinectedin (0.2 mg/kg, i.v., once a week) | Significant tumor regression | [7] |
| LX151 (transformed SCLC PDX model) | Small Cell Lung Cancer (SCLC) | Lurbinectedin (0.2 mg/kg, i.v., once a week) | 95% inhibition of tumor growth at day 56 | [2] |
| Ovarian clear-cell carcinoma xenograft | Ovarian Clear-Cell Carcinoma | Lurbinectedin + SN-38 | 85.1% smaller tumor volume compared to control | [8] |
Clinical Efficacy in Relapsed SCLC (Phase II Basket Trial)
| Patient Subgroup (based on Chemotherapy-Free Interval - CTFI) | Overall Response Rate (ORR) | Median Overall Survival (OS) | Reference(s) |
| All Patients | 35.2% | 9.3 months | [1] |
| CTFI ≥ 90 days (Platinum-Sensitive) | 45% | 11.9 months | [9] |
| CTFI ≥ 180 days | 60% | 16.2 months | [9] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly performed in Lurbinectedin research.
In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of Lurbinectedin in cancer cell lines.
Materials:
-
Cancer cell lines (e.g., SCLC lines like NCI-H510A, DMS-53)
-
Complete cell culture medium
-
96-well plates
-
Lurbinectedin stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of Lurbinectedin in complete culture medium. Remove the old medium from the cells and add the Lurbinectedin-containing medium. Include wells with vehicle (DMSO) as a control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3.5-4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plates for 15 minutes on an orbital shaker and measure the absorbance at 590 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.
Western Blot Analysis of DNA Damage and Apoptosis
This protocol is for detecting key protein markers of DNA damage (γH2AX) and apoptosis (cleaved PARP).
Materials:
-
Cancer cell lines
-
Lurbinectedin
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-γH2AX, anti-PARP)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with Lurbinectedin at desired concentrations and time points. Harvest the cells and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Electrophoresis and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel to separate the proteins by size, and then transfer the proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. After further washing, add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Analyze the band intensities to determine the relative levels of γH2AX and cleaved PARP.
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of Lurbinectedin in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line (e.g., SCLC PDX models)
-
Lurbinectedin formulation for injection
-
Vehicle control (e.g., 5% glucose + 0.5% HPMC)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of the mice.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size. Once tumors reach a predetermined volume, randomize the mice into treatment and control groups.
-
Drug Administration: Administer Lurbinectedin (e.g., 0.2 mg/kg intravenously, once a week) to the treatment group and the vehicle to the control group.
-
Tumor Measurement and Monitoring: Measure the tumor volume with calipers at regular intervals. Monitor the body weight and general health of the mice.
-
Endpoint: Continue the experiment until the tumors in the control group reach a predetermined maximum size or for a specified duration.
-
Data Analysis: Calculate tumor growth inhibition and compare the tumor volumes between the treatment and control groups.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by Lurbinectedin and a typical experimental workflow for its preclinical evaluation.
Figure 1: Lurbinectedin's Mechanism of Action in a Cancer Cell.
Figure 2: Preclinical Evaluation Workflow for Lurbinectedin.
References
- 1. Frontiers | Lurbinectedin in small cell lung cancer [frontiersin.org]
- 2. De novo and histologically transformed small cell lung cancer is sensitive to lurbinectedin treatment through the modulation of EMT and NOTCH signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. SLFN11 biomarker status predicts response to lurbinectedin as a single agent and in combination with ATR inhibition in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. targetedonc.com [targetedonc.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pharmamar.com [pharmamar.com]
Lurbinectedin-d3: A Technical Guide to its Chemical Structure, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lurbinectedin, a potent antitumor agent, has emerged as a significant therapeutic option for specific types of cancer. This technical guide provides an in-depth exploration of Lurbinectedin-d3, the deuterated analogue of Lurbinectedin. The document outlines its chemical structure, details the complex multi-step synthesis pathway with available quantitative data, and elucidates its mechanism of action through a signaling pathway diagram. The information is tailored for researchers, scientists, and professionals involved in drug development and medicinal chemistry.
Chemical Structure
This compound is the deuterated form of Lurbinectedin, a synthetic alkaloid analogue. The core structure of Lurbinectedin is a complex pentacyclic system. This compound is specifically labeled with deuterium, which can be useful in metabolic studies.
Chemical Formula: C41H41D3N4O10S
Molecular Weight: 787.89 g/mol
Synthesis Pathways
The total synthesis of Lurbinectedin is a complex undertaking, reported to involve 26 individual steps from (S)-tyrosine, with a modest overall yield of 1.6%[1]. A key strategic element of the synthesis is the light-mediated activation of a carbon-hydrogen bond[1]. A more detailed two-step synthetic approach has been described, which involves the initial preparation of a key intermediate, the "Lurbinectedin Bridged Azocane," followed by a series of reactions to complete the synthesis of the final molecule[2].
Synthesis of Lurbinectedin Bridged Azocane (Intermediate)
The synthesis of this crucial intermediate involves several key reactions:
-
Pictet-Spengler Reaction and Protection: The synthesis begins with a Pictet-Spengler reaction between a tyrosine derivative and an aldehyde, followed by N-Boc protection to yield a tetrahydroisoquinoline[2].
-
Oxidative Dearomatization and Rearomatization: The subsequent step involves an oxidative dearomatization using a cobalt salen catalyst, followed by a blue light-facilitated benzo[2][3]dioxole formation and rearomatization[2].
-
Oxidation and Second Pictet-Spengler Reaction: The resulting phenol is protected, and a Swern oxidation is performed to yield an aldehyde. This aldehyde then undergoes a second Pictet-Spengler reaction to form a pentacycle[2].
-
Further Modifications: The pentacycle undergoes N-methylation and allylation. Subsequent oxidation of a primary alcohol to an aldehyde is followed by an intramolecular Strecker reaction and deprotection to furnish the bridged azocane intermediate[2].
Final Synthesis of Lurbinectedin
The final steps to obtain Lurbinectedin from the bridged azocane are as follows:
-
Oxidative Dearomatization and Esterification: The phenol group of the bridged azocane undergoes oxidative dearomatization, followed by esterification of the primary alcohol[2].
-
Macrocyclization: A one-pot macrocyclization procedure, as reported by Corey, is employed to form a sulfide[2].
-
Deprotection and Final Pictet-Spengler Reaction: The protecting groups are removed, and a final Pictet-Spengler reaction with a tryptamine derivative, followed by iminium-mediated ejection of the nitrile moiety and hydrolysis, affords Lurbinectedin[2].
Synthesis of this compound
While the general synthesis of Lurbinectedin is outlined, specific details regarding the introduction of the three deuterium atoms to form this compound are not extensively available in the provided search results. Deuteration is typically achieved by using deuterated reagents at a specific step in the synthesis or through hydrogen-deuterium exchange reactions on the final molecule or a late-stage intermediate.
Quantitative Data on Synthesis Steps
The following table summarizes the reported yields for various key steps in the synthesis of Lurbinectedin.
| Step | Yield (%) | Reference |
| Oxidative dearomatization and rearomatization (2 steps) | 71 | [2] |
| Phenol protection and Swern oxidation (2 steps) | 87 | [2] |
| Second Pictet-Spengler reaction | 67 | [2] |
| Oxidation, intramolecular Strecker reaction, and deprotection (3 steps) | 79 | [2] |
| Oxidative dearomatization and esterification (2 steps) | 72 | [2] |
| Macrocyclization | 51 | [2] |
| Reductive removal of protecting groups | 85 | [2] |
| Reaction with 4-formyl-1-methylpyridinium benzenesulfonate | 52 | [2] |
| Final Pictet-Spengler reaction, iminium-mediated ejection, and hydrolysis (2 steps) | 77 | [2] |
| Overall Yield (26 steps) | 1.6 | [1] |
Experimental Protocols
Detailed experimental protocols for the synthesis of Lurbinectedin are proprietary and not fully disclosed in publicly available literature. However, the key transformations involved are well-established reactions in organic chemistry. Below are generalized methodologies for the key reaction types mentioned in the synthesis.
General Protocol for Pictet-Spengler Reaction
-
Dissolve the starting tryptamine or tyrosine derivative and the corresponding aldehyde or ketone in a suitable aprotic solvent (e.g., dichloromethane, toluene).
-
Add a protic or Lewis acid catalyst (e.g., trifluoroacetic acid, p-toluenesulfonic acid).
-
Stir the reaction mixture at room temperature or with heating until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent, dry the organic layer over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Swern Oxidation
-
Cool a solution of oxalyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane) to a low temperature (e.g., -78 °C).
-
Add dimethyl sulfoxide (DMSO) dropwise to the cooled solution.
-
After a short stirring period, add a solution of the primary or secondary alcohol in the same solvent.
-
Stir the mixture for a specified time at the low temperature.
-
Add a hindered amine base (e.g., triethylamine) to the reaction mixture.
-
Allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over an anhydrous salt, and concentrate under reduced pressure.
-
Purify the resulting aldehyde or ketone by column chromatography.
General Protocol for Intramolecular Strecker Reaction
-
Treat the starting amino aldehyde with a cyanide source (e.g., sodium cyanide or trimethylsilyl cyanide) in a suitable solvent.
-
The reaction is often carried out in the presence of an amine to form an intermediate imine in situ.
-
The cyanide then attacks the imine to form an α-aminonitrile.
-
The reaction conditions (temperature, solvent, and catalyst) are crucial for achieving high diastereoselectivity in the intramolecular cyclization.
-
Work-up typically involves quenching the excess cyanide and purification of the cyclic aminonitrile product.
General Protocol for Corey's One-Pot Macrocyclization
-
This protocol involves the formation of a large ring structure in a single reaction vessel.
-
The specific reagents and conditions are highly dependent on the nature of the linear precursor.
-
Generally, a dilute solution of the linear substrate is used to favor intramolecular cyclization over intermolecular polymerization.
-
The reaction is often mediated by a coupling agent or a catalyst to facilitate the ring closure.
-
Careful control of reaction parameters such as temperature and reaction time is essential for obtaining a good yield of the desired macrocycle.
Mechanism of Action
Lurbinectedin exerts its potent anticancer activity through a multi-faceted mechanism of action that primarily targets transcription and DNA integrity.
The key steps in its mechanism are:
-
DNA Minor Groove Binding: Lurbinectedin covalently binds to guanine residues located in the minor groove of the DNA. This binding is selective for certain DNA sequences.
-
Inhibition of RNA Polymerase II: The Lurbinectedin-DNA adduct acts as a roadblock for RNA polymerase II, the enzyme responsible for transcribing DNA into RNA. This leads to the stalling and subsequent degradation of the polymerase.
-
Transcription Inhibition: By halting the progression of RNA polymerase II, Lurbinectedin effectively inhibits active transcription, a process crucial for the survival and proliferation of cancer cells.
-
Induction of DNA Damage: The stalled transcription complex can lead to the formation of DNA double-strand breaks.
-
Apoptosis: The accumulation of DNA damage and the inhibition of essential gene transcription trigger the apoptotic cascade, leading to programmed cell death in cancer cells.
Visualizations
Lurbinectedin Synthesis Pathway Overview
Caption: Overview of the two-stage synthetic pathway to Lurbinectedin.
Lurbinectedin Mechanism of Action Signaling Pathway
Caption: Signaling pathway illustrating the mechanism of action of Lurbinectedin.
References
In Vitro Mechanism of Action of Lurbinectedin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lurbinectedin is a synthetic alkaloid, structurally related to trabectedin, that has demonstrated potent antitumor activity in various cancer models.[1] It is approved for the treatment of adult patients with metastatic small cell lung cancer (SCLC) with disease progression on or after platinum-based chemotherapy.[2] This technical guide provides an in-depth overview of the in vitro mechanism of action of Lurbinectedin, focusing on its core molecular interactions and cellular consequences. The information presented here is based on preclinical studies and is considered directly applicable to Lurbinectedin-d3, a deuterated analog with an identical in vitro mechanism of action.
Core Mechanism of Action: A Multi-pronged Attack on Cancer Cells
Lurbinectedin exerts its cytotoxic effects through a unique and multifaceted mechanism that primarily involves DNA binding, inhibition of oncogenic transcription, and induction of DNA damage.[2][3] This ultimately leads to cell cycle arrest and apoptosis in susceptible cancer cells.
DNA Binding and Adduct Formation
Lurbinectedin covalently binds to the minor groove of DNA, primarily at guanine residues within CG-rich sequences.[1][4] This interaction forms DNA adducts, which distort the helical structure of DNA by bending it towards the major groove.[5] This initial binding is the critical first step that triggers a cascade of downstream events.
Experimental Protocol: DNase I Footprinting Assay
DNase I footprinting assays have been instrumental in identifying the specific DNA binding sites of Lurbinectedin.[2]
-
Objective: To determine the precise DNA sequence where Lurbinectedin binds.
-
Methodology:
-
A DNA fragment of interest is radiolabeled at one end.
-
The labeled DNA is incubated with varying concentrations of Lurbinectedin.
-
The DNA-Lurbinectedin complexes are then partially digested with DNase I.
-
The resulting DNA fragments are separated by size using denaturing polyacrylamide gel electrophoresis.
-
The binding sites of Lurbinectedin are identified as "footprints," which are regions of the DNA protected from DNase I cleavage due to the presence of the bound drug.[2]
-
Inhibition of Transcription
By forming adducts in the DNA, Lurbinectedin creates a physical roadblock for the transcriptional machinery. This leads to the stalling and subsequent degradation of elongating RNA polymerase II (Pol II).[1][6] The inhibition of transcription is a key component of Lurbinectedin's anticancer activity, particularly in tumors that are highly dependent on the continuous expression of specific oncogenes for their survival.[1]
Experimental Protocol: In Vitro Transcription Assay
This assay directly measures the impact of Lurbinectedin on the synthesis of RNA.[6]
-
Objective: To quantify the inhibitory effect of Lurbinectedin on RNA synthesis.
-
Methodology:
-
A DNA template containing a specific promoter (e.g., adenovirus major late promoter) is used.[6]
-
The DNA template is incubated with increasing concentrations of Lurbinectedin.[6]
-
Essential transcription factors (TFIIB, TBP, TFIIE, TFIIF, TFIIH) and RNA polymerase II are added to the reaction.[6]
-
Radiolabeled ribonucleotides (e.g., [α-32P]UTP) are included to allow for the detection of newly synthesized RNA.
-
The reaction is incubated to allow transcription to occur.
-
The resulting RNA transcripts are separated by gel electrophoresis and visualized by autoradiography.
-
A decrease in the intensity of the RNA transcript band with increasing Lurbinectedin concentration indicates inhibition of transcription.[6]
-
Induction of DNA Damage and Cell Cycle Arrest
The formation of Lurbinectedin-DNA adducts and the stalling of RNA polymerase II trigger the cellular DNA damage response (DDR).[2] Lurbinectedin interferes with the nucleotide excision repair (NER) machinery, leading to the accumulation of DNA single-strand and double-strand breaks.[2][7][8] This accumulation of DNA damage activates key checkpoint kinases such as ATR and ATM, leading to cell cycle arrest, primarily in the S-phase, and ultimately apoptosis.[2][9][10]
Experimental Protocol: Western Blot Analysis for DNA Damage Markers
Western blotting is used to detect the activation of proteins involved in the DNA damage response pathway.
-
Objective: To assess the induction of DNA damage by Lurbinectedin by measuring the levels of key DDR proteins.
-
Methodology:
-
Cancer cell lines are treated with Lurbinectedin for various time points.
-
Whole-cell lysates are prepared, and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with primary antibodies specific for DNA damage markers such as phosphorylated H2AX (γH2AX), phosphorylated CHK1, and phosphorylated ATM/ATR.[2][11]
-
Following incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system.
-
An increase in the levels of these phosphorylated proteins indicates the activation of the DNA damage response.[11]
-
Quantitative Data: In Vitro Cytotoxicity of Lurbinectedin
Lurbinectedin has demonstrated potent antiproliferative activity across a wide range of human cancer cell lines, with IC50 values typically in the low nanomolar range.[6][11]
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| H1048 | Small Cell Lung Cancer | 0.16 | [12] |
| DMS 114 | Small Cell Lung Cancer | 0.01 - 0.38 | [9] |
| A549 | Lung Cancer | Low nanomolar range | [6] |
| A673 | Ewing Sarcoma | Low nanomolar range | [6] |
| HCT-116 | Colon Cancer | Low nanomolar range | [6] |
| HT-29 | Colon Cancer | Low nanomolar range | [6] |
| MCF7 | Breast Cancer | Low nanomolar range | [6] |
| MDA-MB-231 | Breast Cancer | Low nanomolar range | [6] |
| HeLa | Cervical Cancer | Low nanomolar range | [6] |
| PSN-1 | Pancreatic Cancer | Low nanomolar range | [6] |
Signaling Pathways Modulated by Lurbinectedin
The binding of Lurbinectedin to DNA and the subsequent cellular responses lead to the modulation of several key signaling pathways.
DNA Damage Response and Apoptosis Pathway
Caption: Lurbinectedin-induced DNA damage and apoptosis pathway.
STING-IFN Signaling Pathway Activation
Recent studies have shown that Lurbinectedin-induced DNA damage can lead to the release of cytoplasmic DNA fragments.[11][13] This cytoplasmic DNA activates the cGAS-STING pathway, leading to the production of type I interferons and other pro-inflammatory cytokines.[13] This activation of innate immunity can enhance the antitumor immune response.
Caption: Lurbinectedin-mediated activation of the STING pathway.
Conclusion
The in vitro mechanism of action of Lurbinectedin is characterized by its ability to bind to DNA, inhibit transcription, and induce DNA damage, ultimately leading to cancer cell death. Its activity is particularly pronounced in transcriptionally addicted tumors. Furthermore, its ability to modulate the tumor microenvironment through the activation of innate immune signaling pathways highlights its complex and potent antitumor profile. This in-depth understanding of Lurbinectedin's molecular and cellular effects provides a strong foundation for its clinical application and the development of rational combination therapies.
References
- 1. An overview of lurbinectedin as a new second-line treatment option for small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unveiling the Mechanism of Lurbinectedin’s Action and Its Potential in Combination Therapies in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of the Preclinical Efficacy of Lurbinectedin in Malignant Pleural Mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Trabectedin and lurbinectedin: Mechanisms of action, clinical impact, and future perspectives in uterine and soft tissue sarcoma, ovarian carcinoma, and endometrial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. embopress.org [embopress.org]
- 9. ATR inhibition augments the efficacy of lurbinectedin in small‐cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. SLFN11 biomarker status predicts response to lurbinectedin as a single agent and in combination with ATR inhibition in small cell lung cancer - Kundu - Translational Lung Cancer Research [tlcr.amegroups.org]
- 12. Preclinical studies with ONC201/TIC10 and lurbinectedin as a novel combination therapy in small cell lung cancer (SCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lurbinectedin sensitizes PD-L1 blockade therapy by activating STING-IFN signaling in small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Physical and chemical properties of Lurbinectedin-d3
An In-depth Technical Guide on the Physical and Chemical Properties of Lurbinectedin-d3
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lurbinectedin, a synthetic analog of the marine-derived trabectedin, is a potent antineoplastic agent approved for the treatment of metastatic small cell lung cancer.[1][2] Its deuterated isotopologue, this compound, serves as a critical internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices. This document provides a comprehensive overview of the known physical and chemical properties of this compound, its mechanism of action, and relevant experimental protocols.
Chemical Identity and Properties
This compound is a deuterium-labeled version of Lurbinectedin (also known as PM01183).[3] The deuterium labeling provides a distinct mass signature for mass spectrometry-based analysis without significantly altering its chemical behavior.
Physical and Chemical Data
The physical and chemical properties of this compound are summarized below. Data for the parent compound, Lurbinectedin, are also included for a comprehensive comparison.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Chemical Name | This compound | MedChemExpress[3] |
| Synonyms | PM01183-d3 | GlpBio[4] |
| Molecular Formula | C₄₁H₄₁D₃N₄O₁₀S | MedChemExpress[3] |
| Molecular Weight | 787.89 g/mol | GlpBio[4] |
| Appearance | Colorless to light yellow solid | MedChemExpress[3] |
| Purity | 96.96% | MedChemExpress[3] |
Table 2: Physicochemical Properties of Lurbinectedin (Unlabeled)
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₄₁H₄₄N₄O₁₀S | PubChem[5] |
| Molecular Weight | 784.88 g/mol | PubChem[5] |
| CAS Number | 497871-47-3 | PubChem[5] |
| Water Solubility | 0.0646 mg/mL | DrugBank Online[6] |
| logP | 2.65 | DrugBank Online[6] |
| pKa (Strongest Acidic) | 9.35 | DrugBank Online[6] |
| pKa (Strongest Basic) | 7.2 | DrugBank Online[6] |
| Polar Surface Area | 164.28 Ų | DrugBank Online[6] |
| Hydrogen Bond Donor Count | 4 | DrugBank Online[6] |
| Hydrogen Bond Acceptor Count | 11 | DrugBank Online[6] |
| Rotatable Bond Count | 4 | DrugBank Online[6] |
| Density (Predicted) | 1.55 ± 0.1 g/cm³ | ChemicalBook[7] |
Solubility and Storage
Proper handling and storage are paramount to maintaining the integrity of this compound.
Table 3: Solubility and Storage Recommendations for this compound
| Parameter | Details | Source |
|---|---|---|
| Solubility | Soluble in DMSO. | ChemicalBook[7] |
| Lurbinectedin is practically insoluble in water, with solubility increasing at acidic pH. | FDA[8] | |
| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month (protect from light, stored under nitrogen). | MedChemExpress[3] |
| Storage (Solid) | Powder: -20°C for 3 years. | TargetMol[9] |
| Handling | Prepare aliquots to avoid repeated freeze-thaw cycles. For increased solubility, heating to 37°C and ultrasonication can be employed. | GlpBio[4] |
| Shipping Condition | Shipped with blue ice or at room temperature. | GlpBio[4] |
Mechanism of Action
Lurbinectedin exerts its potent antitumor activity through a unique mechanism targeting oncogenic transcription.[1][2]
-
DNA Binding : Lurbinectedin covalently binds to guanine residues within the minor groove of DNA, particularly in CG-rich sequences near gene promoters.[5][6][10]
-
Transcription Inhibition : The formation of Lurbinectedin-DNA adducts creates a physical blockade, stalling the elongating RNA Polymerase II (Pol II) on the DNA template.[10][11]
-
Pol II Degradation : This stalled Pol II is subsequently ubiquitinated and targeted for proteasomal degradation, leading to a general inhibition of trans-activated transcription.[7]
-
DNA Damage and Apoptosis : The distortion of the DNA helix and interaction with transcription-coupled nucleotide excision repair (TC-NER) machinery leads to the generation of DNA double-strand breaks (DSBs).[1][6][10] This DNA damage activates downstream signaling cascades (involving ATR, ATM, and DNA-PK), induces cell cycle arrest in the S-phase, and ultimately triggers apoptosis.[1][12][13]
Experimental Protocols
Detailed protocols for the synthesis and physical property determination of this compound are proprietary. However, this section outlines general and published methodologies for its use and analysis.
General Protocol for Stock Solution Preparation
-
Weighing : Accurately weigh the required amount of this compound solid in a sterile microfuge tube.
-
Solvent Addition : Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).
-
Solubilization : Vortex the solution thoroughly. If necessary, gently warm the tube to 37°C and sonicate in an ultrasonic bath to ensure complete dissolution.[4]
-
Aliquoting and Storage : Dispense the stock solution into single-use aliquots in sterile, light-protected tubes. Store immediately at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[3]
In Vitro Cell Viability/Cytotoxicity Assay
This workflow is typical for assessing the cytotoxic potential of Lurbinectedin against cancer cell lines.
-
Cell Seeding : Plate cancer cells (e.g., SCLC cell lines like DMS 114) in 96-well plates at a predetermined density and allow them to adhere overnight.[12]
-
Drug Treatment : Prepare serial dilutions of Lurbinectedin from a stock solution. Treat cells with a range of concentrations for a specified duration (e.g., 72 hours).[13]
-
Viability Assessment : Add a viability reagent (e.g., CellTiter-Glo®, resazurin) to each well according to the manufacturer's instructions.
-
Data Acquisition : Measure luminescence or fluorescence using a plate reader.
-
Data Analysis : Normalize the results to untreated control cells. Calculate the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) by fitting the data to a dose-response curve using appropriate software.
Clinical Administration Protocol (Lyophilized Powder)
Lurbinectedin for clinical use is supplied as a lyophilized powder. The approved second-line treatment for SCLC involves a dose of 3.2 mg/m² administered as a 1-hour intravenous infusion every 21 days.[14]
-
Reconstitution : Reconstitute the 4 mg vial of lyophilized Lurbinectedin powder with 8 mL of Sterile Water for Injection (WFI). The resulting solution will have a concentration of approximately 0.47 mg/mL.[8]
-
Dilution : Withdraw the required volume of the reconstituted solution and further dilute it in an infusion bag containing 5% Dextrose Injection or 0.9% Sodium Chloride Injection.
-
Administration : Administer the final solution as a 60-minute intravenous infusion.[14][15]
Conclusion
This compound is an indispensable tool for the preclinical and clinical development of Lurbinectedin. A thorough understanding of its physical and chemical properties, solubility, and storage requirements is essential for generating accurate and reproducible data in bioanalytical and pharmacological studies. Its mechanism of action, centered on the inhibition of oncogenic transcription, provides a strong rationale for its use in cancers characterized by transcriptional addiction. The protocols and data presented herein serve as a foundational guide for researchers in the field of oncology and drug development.
References
- 1. Unveiling the Mechanism of Lurbinectedin’s Action and Its Potential in Combination Therapies in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lurbinectedin - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. Lurbinectedin | C41H44N4O10S | CID 57327016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Lurbinectedin | 497871-47-3 [chemicalbook.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Lurbinectedin | TargetMol [targetmol.com]
- 10. Trabectedin and lurbinectedin: Mechanisms of action, clinical impact, and future perspectives in uterine and soft tissue sarcoma, ovarian carcinoma, and endometrial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is Lurbinectedin used for? [synapse.patsnap.com]
- 12. embopress.org [embopress.org]
- 13. ATR inhibition augments the efficacy of lurbinectedin in small‐cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lurbinectedin as second-line treatment for patients with small-cell lung cancer: a single-arm, open-label, phase 2 basket trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Lurbinectedin in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Preclinical Research and Applications of Lurbinectedin-d3
For: Researchers, Scientists, and Drug Development Professionals
Introduction
Lurbinectedin is a synthetic analog of the marine-derived alkaloid trabectedin, belonging to the class of antineoplastic agents.[1] It has received accelerated approval from the U.S. Food and Drug Administration (FDA) for the treatment of adult patients with metastatic small cell lung cancer (SCLC) whose disease has progressed on or after platinum-based chemotherapy.[1][2][3][4] Lurbinectedin-d3 is the deuterium-labeled version of Lurbinectedin.[5] As its biological activity is identical to the parent compound, this guide focuses on the extensive preclinical data for Lurbinectedin to provide a comprehensive overview of its mechanism, efficacy, and the experimental basis for its clinical use. This compound is primarily utilized as an internal standard in pharmacokinetic analyses due to its distinct mass.
This document serves as an in-depth technical guide, summarizing the core preclinical findings, detailing experimental methodologies, and presenting quantitative data to support further research and development.
Core Mechanism of Action
Lurbinectedin exerts its potent antitumor activity through a unique and multifaceted mechanism that distinguishes it from other DNA-alkylating agents. It primarily functions as a selective inhibitor of oncogenic transcription.[2][3][6]
2.1 DNA Binding and Adduct Formation The initial event in Lurbinectedin's action is its covalent binding to guanine residues specifically within the minor groove of the DNA helix.[7][8] This interaction forms DNA adducts, which induces a conformational change, bending the DNA helix towards the major groove.[7]
2.2 Inhibition of Active Transcription These DNA adducts are recognized by the transcriptional machinery. Lurbinectedin's primary effect is the irreversible stalling of elongating RNA polymerase II (Pol II) on the DNA template.[1][9] This leads to a cascade of events, including the ubiquitination and subsequent proteasomal degradation of the stalled Pol II, which effectively halts active transcription, particularly in genes over-activated in cancer cells (oncogene addiction).[2][10]
2.3 Induction of DNA Double-Strand Breaks The stalled Pol II and the DNA adducts are recognized by the Nucleotide Excision Repair (NER) pathway. Lurbinectedin traps the NER complex member ERCC5/XPG on the DNA, which, during its processing of the adduct, leads to the creation of irreversible DNA single- and double-strand breaks (DSBs).[2][9][11]
2.4 Cell Cycle Arrest and Apoptosis The accumulation of DSBs triggers a robust DNA Damage Response (DDR). This response ultimately leads to cell cycle arrest, predominantly in the S-phase, and culminates in programmed cell death, or apoptosis.[2][12][13]
Caption: Core mechanism of Lurbinectedin, from DNA binding to apoptosis.
Key Signaling Pathways
Lurbinectedin's activity is mediated and amplified through the activation of critical intracellular signaling pathways, primarily the DNA Damage Response network.
3.1 DNA Damage Response (DDR) Pathway The generation of DSBs by Lurbinectedin is a potent activator of the DDR network. Preclinical studies have confirmed that Lurbinectedin treatment leads to the activation of the primary sensor kinases that regulate DNA repair: ATM (ataxia-telangiectasia mutated), ATR (ATM and Rad3-related), and DNA-protein kinase (DNA-PK).[2][9][11][14] Activation of these kinases results in the phosphorylation of downstream effector proteins, including CHK1 and the histone variant H2AX (forming γH2AX), a well-established marker of DSBs.[9][11][15] This signaling cascade enforces cell cycle checkpoints, providing time for DNA repair; however, the damage induced by Lurbinectedin is often overwhelming, pushing the cell towards apoptosis.[14]
References
- 1. What is Lurbinectedin used for? [synapse.patsnap.com]
- 2. Unveiling the Mechanism of Lurbinectedin’s Action and Its Potential in Combination Therapies in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unveiling the Mechanism of Lurbinectedin's Action and Its Potential in Combination Therapies in Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lurbinectedin in small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. go.drugbank.com [go.drugbank.com]
- 8. targetedonc.com [targetedonc.com]
- 9. embopress.org [embopress.org]
- 10. Efficacy and toxicity of lurbinectedin in subsequent systemic therapy of extensive-stage small cell lung cancer: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ATR inhibition augments the efficacy of lurbinectedin in small‐cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of the Preclinical Efficacy of Lurbinectedin in Malignant Pleural Mesothelioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Preclinical studies with ONC201/TIC10 and lurbinectedin as a novel combination therapy in small cell lung cancer (SCLC) - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Throughput Quantification of Lurbinectedin in Human Plasma Using Lurbinectedin-d3 as an Internal Standard by LC-MS/MS
Abstract
This application note describes a robust and sensitive method for the quantitative analysis of lurbinectedin in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Lurbinectedin-d3, ensures high accuracy and precision by compensating for matrix effects and variations during sample processing and analysis.[1][2] The sample preparation involves a straightforward liquid-liquid extraction procedure. The method demonstrates excellent linearity over the concentration range of 0.1 to 50 ng/mL, with notable precision and accuracy, making it suitable for pharmacokinetic studies and therapeutic drug monitoring in clinical and drug development settings.[3][4]
Introduction
Lurbinectedin (PM01183) is a potent antitumor agent that acts as a selective inhibitor of oncogenic transcription.[4][5] It covalently binds to guanine residues in the DNA minor groove, leading to a cascade of events that result in double-strand DNA breaks and apoptosis in cancer cells.[5] Accurate and reliable quantification of lurbinectedin in biological matrices is crucial for pharmacokinetic assessments and for understanding its efficacy and safety profile.
Mass spectrometry, particularly LC-MS/MS, has become the gold standard for bioanalytical quantification due to its high sensitivity and specificity.[1] The use of a stable isotope-labeled internal standard, such as this compound, is a critical component of a robust LC-MS/MS method.[1][2] Since a deuterated internal standard co-elutes with the analyte and has nearly identical chemical and physical properties, it can effectively compensate for variations in sample extraction, matrix effects, and instrument response, thereby improving the accuracy and precision of the quantification.[1][6]
This application note provides a detailed protocol for the extraction and quantification of lurbinectedin in human plasma using this compound as the internal standard. The method is validated in accordance with established guidelines, demonstrating its suitability for high-throughput bioanalysis.[3]
Experimental
Materials and Reagents
-
Lurbinectedin and this compound reference standards were sourced from a commercial supplier.[7]
-
Human plasma (K2EDTA) was obtained from a certified vendor.
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Tert-butyl methyl ether (TBME) (HPLC grade)
-
1 M Aqueous ammonia
-
Deionized water
Stock and Working Solutions
-
Lurbinectedin Stock Solution (1 mg/mL): Prepared by dissolving the reference standard in methanol.
-
This compound Internal Standard Stock Solution (1 mg/mL): Prepared by dissolving the reference standard in methanol.[7]
-
Working Solutions: Serial dilutions of the lurbinectedin stock solution were made in a mixture of acetonitrile and water (1:1, v/v) to prepare calibration standards and quality control (QC) samples. The this compound working solution was prepared by diluting the stock solution in the same solvent.
Sample Preparation
A liquid-liquid extraction method was employed for the extraction of lurbinectedin from human plasma.[3][8]
-
Allow plasma samples to thaw at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 25 µL of the this compound internal standard working solution.
-
Vortex briefly to mix.
-
Add 25 µL of 1 M aqueous ammonia to the plasma samples and vortex.[8]
-
Add 500 µL of tert-butyl methyl ether (TBME) as the extraction solvent.[8]
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the upper organic layer (TBME) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Inject 10 µL of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC System: A standard high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system.
-
Column: A C18 analytical column (e.g., Zorbax SB-C18, 250 mm × 4.6 mm, 5 µm).[9]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).[9]
-
Flow Rate: 0.80 mL/min.[9]
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).[8]
-
Multiple Reaction Monitoring (MRM): The specific precursor-to-product ion transitions for lurbinectedin and this compound should be optimized.
Method Validation
The method was validated according to regulatory guidelines for bioanalytical method validation. The validation parameters included linearity, sensitivity, accuracy, precision, recovery, and matrix effect.
Results and Discussion
Linearity and Sensitivity
The calibration curve for lurbinectedin in human plasma was linear over the concentration range of 0.1 to 50 ng/mL.[3][4] A linear regression with a weighting factor of 1/x² provided the best fit for the relationship between the analyte/internal standard peak area ratio and the concentration.[4] The lower limit of quantification (LLOQ) was established at 0.1 ng/mL, demonstrating the high sensitivity of the method.[3][4]
Accuracy and Precision
The intra- and inter-day precision and accuracy were evaluated at low, medium, and high QC concentrations. The results are summarized in the table below.
| Analyte | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Lurbinectedin | LLOQ (0.1) | 11.9 - 15.4 | -1 to 17 | 15.8 | 5 |
| Low QC | 2.7 - 12.9 | -10 to 12 | 5.1 - 10.7 | -5 to 6 | |
| Mid QC | 2.7 - 12.9 | -10 to 12 | 5.1 - 10.7 | -5 to 6 | |
| High QC | 2.7 - 12.9 | -10 to 12 | 5.1 - 10.7 | -5 to 6 | |
| Data synthesized from published literature.[4] |
Recovery and Matrix Effect
The extraction recovery of lurbinectedin from human plasma was consistent and reproducible across the different QC levels. The use of this compound as an internal standard effectively compensated for any variability in the extraction process. The matrix effect was found to be minimal, with the precision of the slopes of calibration curves prepared in different lots of plasma being within acceptable limits.
Visualizations
Caption: Workflow for Lurbinectedin quantification in plasma.
References
- 1. texilajournal.com [texilajournal.com]
- 2. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 3. Quantitative determination of lurbinectedin, its unbound fraction and its metabolites in human plasma utilizing ultra-performance LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative determination of lurbinectedin, its unbound fraction and its metabolites in human plasma utilizing ultra-performance LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Development and validation of a liquid chromatography-tandem mass spectrometry assay for the quantification of lurbinectedin in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application of Lurbinectedin-d3 in Pharmacokinetic Studies: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Lurbinectedin-d3 in pharmacokinetic (PK) studies. This compound, a deuterium-labeled version of the anticancer agent Lurbinectedin, serves as an ideal internal standard for quantitative bioanalysis. Its use is critical for accurately determining the concentration of Lurbinectedin in biological matrices, a key aspect of understanding its absorption, distribution, metabolism, and excretion (ADME) profile.
Introduction to Lurbinectedin
Lurbinectedin is a potent antineoplastic agent used for the treatment of adult patients with metastatic small cell lung cancer (SCLC) that has progressed on or after platinum-based chemotherapy.[1][2][3] It is a synthetic analog of a marine-derived compound and functions as a selective inhibitor of oncogenic transcription.[1][2] Lurbinectedin covalently binds to guanine residues within the minor groove of DNA, leading to a cascade of events that includes the inhibition of RNA polymerase II, the generation of DNA double-strand breaks, and ultimately, apoptotic cell death.[4][5] Understanding its pharmacokinetic properties is crucial for optimizing dosing regimens and ensuring patient safety.
Role of this compound in Pharmacokinetic Analysis
In quantitative bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is essential for accurate and precise quantification. This compound is the preferred internal standard for Lurbinectedin analysis for the following reasons:
-
Chemical Similarity: this compound is structurally identical to Lurbinectedin, with the exception of the substitution of three hydrogen atoms with deuterium. This ensures that it behaves similarly during sample preparation, chromatography, and ionization.
-
Mass Difference: The mass difference between this compound and Lurbinectedin allows for their distinct detection by the mass spectrometer, enabling separate quantification.
-
Correction for Variability: this compound compensates for potential variations in sample extraction, injection volume, and matrix effects, thereby improving the accuracy and precision of the analytical method.
Quantitative Data Summary
The following tables summarize key quantitative data from validated bioanalytical methods for Lurbinectedin in human plasma and urine, where a deuterated internal standard like this compound is typically employed.
Table 1: Bioanalytical Method Validation Parameters for Lurbinectedin
| Parameter | Matrix | Calibration Curve Range (ng/mL) | Accuracy (%) | Precision (% CV) | Reference |
| Lurbinectedin | Human Plasma | 0.1 - 100 | Within ±15% | < 15% | [6] |
| Human Urine | 1 - 1000 | Within ±15% | < 15% | [6] | |
| Human Plasma | 0.1 - 50 | -5 to 6 | 5.1 to 10.7 | [7][8] |
Table 2: Key Pharmacokinetic Parameters of Lurbinectedin in Humans
| Parameter | Value | Unit | Reference |
| Terminal Half-Life (t½) | 51 | hours | [3][4] |
| Total Plasma Clearance (CL) | 11 | L/h | [3][4] |
| Volume of Distribution (Vd) | 504 | L | [4] |
| Plasma Protein Binding | ~99 | % | [3][4] |
Experimental Protocols
This section outlines a typical experimental workflow for a pharmacokinetic study of Lurbinectedin using this compound as an internal standard.
Bioanalytical Method using LC-MS/MS
This protocol describes the quantification of Lurbinectedin in human plasma.
4.1.1. Materials and Reagents
-
Lurbinectedin analytical standard
-
This compound (internal standard)
-
Human plasma (with anticoagulant)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure)
-
Supported Liquid Extraction (SLE) or Liquid-Liquid Extraction (LLE) materials
-
Tert-butyl methyl ether (TBME)[6]
-
1 M Aqueous Ammonia[6]
4.1.2. Sample Preparation
A validated method for sample preparation involves either Supported Liquid Extraction (SLE) or Liquid-Liquid Extraction (LLE).[6][7]
-
Supported Liquid Extraction (SLE):
-
Spike a known volume of plasma sample with this compound solution.
-
Pre-treat the plasma sample with 1 M aqueous ammonia.[6]
-
Load the pre-treated sample onto an SLE column.
-
Allow the sample to absorb for a specified time.
-
Elute Lurbinectedin and this compound from the column using an organic solvent such as tert-butyl methyl ether (TBME).[6]
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
Liquid-Liquid Extraction (LLE):
-
Spike a known volume of plasma sample with this compound solution.
-
Add an appropriate extraction solvent (e.g., TBME).
-
Vortex to mix and then centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness.
-
Reconstitute the residue in the mobile phase.
-
4.1.3. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of an aqueous solution with formic acid and an organic solvent like acetonitrile or methanol.
-
Flow Rate: A typical flow rate for UPLC systems.
-
Injection Volume: A small, precise volume of the reconstituted sample.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[6]
-
Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for both Lurbinectedin and this compound.
-
4.1.4. Data Analysis
-
Quantify Lurbinectedin concentrations by calculating the peak area ratio of the analyte to the internal standard (this compound).
-
Generate a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of Lurbinectedin in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Signaling Pathway of Lurbinectedin
Caption: Mechanism of action of Lurbinectedin in the cell nucleus.
Experimental Workflow for Pharmacokinetic Analysis
Caption: Workflow for bioanalytical quantification of Lurbinectedin.
Conclusion
This compound is an indispensable tool for the accurate and reliable quantification of Lurbinectedin in pharmacokinetic studies. The use of a stable isotope-labeled internal standard in conjunction with a validated LC-MS/MS method, as outlined in this guide, is fundamental for obtaining high-quality data. This data is essential for characterizing the pharmacokinetic profile of Lurbinectedin, which in turn informs appropriate dosing strategies and contributes to the safe and effective use of this important anticancer therapeutic.
References
- 1. Unveiling the Mechanism of Lurbinectedin’s Action and Its Potential in Combination Therapies in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lurbinectedin - Wikipedia [en.wikipedia.org]
- 3. ansm.sante.fr [ansm.sante.fr]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Trabectedin and lurbinectedin: Mechanisms of action, clinical impact, and future perspectives in uterine and soft tissue sarcoma, ovarian carcinoma, and endometrial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of a liquid chromatography-tandem mass spectrometry assay for the quantification of lurbinectedin in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative determination of lurbinectedin, its unbound fraction and its metabolites in human plasma utilizing ultra-performance LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative determination of lurbinectedin, its unbound fraction and its metabolites in human plasma utilizing ultra-performance LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Preparation of Lurbinectedin-d3 Stock Solutions for In Vitro Cell-Based Assays
Introduction
Lurbinectedin, and its deuterated analogue Lurbinectedin-d3, is a potent anti-tumor agent that functions as a DNA minor groove covalent binder.[1][2] This mechanism of action involves binding to guanine residues, which triggers a cascade of events leading to DNA double-strand breaks, inhibition of transcription, and ultimately, apoptotic cell death.[3][4] Accurate and reproducible results in cell-based assays are critically dependent on the correct preparation and storage of this compound solutions. This document provides a detailed protocol for the preparation of stock and working solutions of this compound for in vitro research applications.
Data Presentation: Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₄₁H₄₁D₃N₄O₁₀S | [1] |
| Molecular Weight | 787.89 g/mol | [1] |
| Appearance | White to light yellow solid | [5] |
| Solubility | Soluble in DMSO | [5] |
| Predicted Water Solubility | 0.0646 mg/mL | [4] |
| Storage (Stock Solution) | -80°C for up to 6 months; -20°C for up to 1 month.[1][2] |
Experimental Protocols
1. Materials and Equipment
-
This compound powder
-
Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic water bath
-
Calibrated micropipettes and sterile, low-retention pipette tips
-
Sterile cell culture medium appropriate for the cell line
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
2. Safety Precautions
This compound is a potent cytotoxic agent and should be handled with extreme care in a designated area, such as a chemical fume hood or a biological safety cabinet. Always wear appropriate PPE to avoid direct contact with skin and eyes and to prevent inhalation of the powder.
3. Preparation of 10 mM Primary Stock Solution in DMSO
This protocol describes the preparation of a 10 mM primary stock solution, a common starting concentration for many cell-based assays.
Step 1: Calculation
To prepare a 10 mM stock solution, the required mass of this compound can be calculated using the following formula:
Mass (mg) = Desired Concentration (mM) × Volume (mL) × Molecular Weight ( g/mol )
For example, to prepare 1 mL of a 10 mM stock solution: Mass (mg) = 10 mmol/L × 0.001 L × 787.89 g/mol = 7.88 mg
Step 2: Weighing
Accurately weigh the calculated amount of this compound powder using an analytical balance. Transfer the powder to a sterile microcentrifuge tube.
Step 3: Dissolution
-
Add the calculated volume of high-quality, anhydrous DMSO to the tube containing the this compound powder.
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the solution in an ultrasonic water bath for 5-10 minutes.[1] To further aid solubility, the tube can be gently warmed to 37°C.[1]
-
Visually inspect the solution to ensure it is clear and free of any visible particulates.
Step 4: Aliquoting and Storage
-
To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the 10 mM primary stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.[1]
-
Store the aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for short-term use (up to 1 month).[1][2] Ensure the tubes are tightly sealed and protected from light.[2]
4. Preparation of Working Solutions for Cell-Based Assays
Working solutions are prepared by serially diluting the primary stock solution in a sterile, appropriate cell culture medium immediately before use.
Step 1: Thawing
Thaw a single aliquot of the 10 mM primary stock solution at room temperature. Once thawed, gently vortex the tube to ensure homogeneity.
Step 2: Intermediate Dilution (Optional but Recommended)
It is often practical to first create an intermediate stock solution (e.g., 100 µM) by diluting the 10 mM primary stock 1:100 in cell culture medium. This minimizes pipetting errors associated with very small volumes.
-
Example: Add 2 µL of the 10 mM stock solution to 198 µL of cell culture medium to get 200 µL of a 100 µM intermediate solution.
Step 3: Final Serial Dilutions
Perform serial dilutions from the intermediate stock solution to achieve the desired final concentrations for your experiment. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Example: To prepare a 100 nM working solution from a 100 µM intermediate stock, perform a 1:1000 dilution in cell culture medium.
Visualizations
Diagram 1: this compound Mechanism of Action
Caption: Simplified signaling pathway of this compound.
Diagram 2: Experimental Workflow for Solution Preparation
References
Application Note and Protocols: Lurbinectedin-d3 in Drug Metabolism and Pharmacokinetic (DMPK) Assays
Introduction
Lurbinectedin is a potent anti-neoplastic agent approved for treating metastatic small-cell lung cancer (SCLC) that has progressed after platinum-based chemotherapy.[1] It functions as a selective inhibitor of active transcription in cancer cells by binding covalently to guanine residues in the DNA minor groove, which ultimately leads to double-strand DNA breaks and cell death.[2][3] Understanding the drug metabolism and pharmacokinetic (DMPK) profile of Lurbinectedin is critical for optimizing its therapeutic use and ensuring patient safety.
Lurbinectedin-d3, a deuterium-labeled stable isotope of Lurbinectedin, serves as an essential tool in these investigations.[4] It is primarily used as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis.[5] The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is the gold standard for quantitative bioanalysis, as it co-elutes with the analyte and experiences similar matrix effects and extraction efficiencies, thereby providing the highest accuracy and precision.[6][7]
This document provides detailed protocols and data for key DMPK assays involving Lurbinectedin, highlighting the critical role of this compound.
Lurbinectedin Metabolism and Pharmacokinetics Overview
Lurbinectedin is extensively metabolized, primarily by the cytochrome P450 enzyme CYP3A4.[1][3] In vitro studies show that in human liver microsomes, 80% of the compound is metabolized within 10 minutes.[1][8] The primary route of excretion is through feces (approximately 89%), with a minor fraction recovered in urine.[1][2] The drug is highly bound (~99%) to plasma proteins, including albumin and α-1-acid glycoprotein.[2][8] The major circulating metabolites identified in patients are N-Desmethyl-lurbinectedin (M4) and 1',3'-Desmethylene-lurbinectedin (also referred to as 1',3'-dihydroxy-lurbinectedin, M1).[8][9]
Pharmacokinetic Parameters of Lurbinectedin
The following table summarizes key pharmacokinetic parameters for Lurbinectedin in humans.
| Parameter | Value | Species | Citation |
| Plasma Protein Binding | ~99% | Human | [2][8] |
| Blood Cell Partitioning | 9.8% | Human | [1][8] |
| Volume of Distribution (Vss) | 504 L | Human | [2] |
| Total Plasma Clearance | ~11 L/h | Human | [2][9] |
| Terminal Half-life | 51 hours | Human | [2] |
| Primary Metabolizing Enzyme | CYP3A4 | Human | [1][3][10] |
| Primary Route of Excretion | Feces (~89%) | Human | [1][2] |
Application 1: Quantitative Bioanalysis of Lurbinectedin in Human Plasma
Objective: To accurately quantify the concentration of Lurbinectedin in human plasma samples using UPLC-MS/MS. This compound is used as the internal standard to correct for variability during sample preparation and analysis.
Protocol: Lurbinectedin Quantification in Plasma
1. Materials and Reagents:
-
Human plasma (K3-EDTA)
-
Lurbinectedin analytical standard
-
This compound (Internal Standard)
-
Acetonitrile, Methanol, DMSO (HPLC grade)
-
Formic acid, Ammonium acetate
-
Supported Liquid Extraction (SLE) cartridges
-
UPLC-MS/MS system
2. Preparation of Solutions:
-
Lurbinectedin Stock Solution: Prepare a 1 mg/mL stock solution in DMSO.
-
This compound (IS) Stock Solution: Prepare a 1 mg/mL stock solution in DMSO.[5]
-
Lurbinectedin Working Solutions: Serially dilute the stock solution with a suitable solvent (e.g., Acetonitrile:Water 50:50) to prepare calibration standards and quality control (QC) samples.
-
IS Working Solution: Prepare a 20 ng/mL working solution of this compound in an aqueous solution (e.g., DMSO:ammonium acetate 10 mM).[5]
3. Sample Preparation (SLE):
-
Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube.
-
Add 20 µL of the IS working solution (this compound) to all samples except for blanks.
-
Vortex for 10 seconds.
-
Load the entire sample onto an SLE cartridge and wait 5 minutes.
-
Elute the analytes with an appropriate organic solvent (e.g., dichloromethane).
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A.
4. UPLC-MS/MS Conditions:
-
Column: A suitable C18 column (e.g., Waters Acquity UPLC HSS T3, 1.8 µm, 2.1 x 50 mm).[11]
-
Mobile Phase A: Water with 0.1% Formic Acid.[11]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[11]
-
Flow Rate: 0.5 mL/min.
-
Gradient: Develop a gradient to separate Lurbinectedin from endogenous matrix components (e.g., linear gradient from 5% to 95% B over 2-3 minutes).
-
Mass Spectrometer: Triple quadrupole mass spectrometer operating in positive ion mode.
-
Detection: Use Multiple Reaction Monitoring (MRM). Monitor specific precursor → product ion transitions for Lurbinectedin and this compound.
5. Data Analysis:
-
Integrate the peak areas for both Lurbinectedin and this compound.
-
Calculate the peak area ratio (Lurbinectedin / this compound).
-
Generate a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards.
-
Determine the concentration of Lurbinectedin in QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Method Validation Parameters
Bioanalytical methods should be validated according to regulatory guidelines.
| Validation Parameter | Typical Acceptance Criteria | Example Data (Lurbinectedin) | Citation |
| Linearity (r²) | ≥ 0.99 | > 0.99 | [12] |
| Calibration Range | - | 0.1 to 50 ng/mL | [12] |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 2.7% to 12.9% | [5] |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 5.1% to 10.7% | [5] |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -5% to 6% | [5] |
| Recovery | Consistent and reproducible | 66.4% to 86.6% | [12] |
Application 2: In Vitro DMPK Assays
A. Metabolic Stability Assay
Objective: To determine the rate at which Lurbinectedin is metabolized by liver enzymes, typically using human liver microsomes (HLMs). This provides an estimate of its intrinsic clearance.[13]
Protocol:
-
Prepare a reaction mixture containing phosphate buffer (pH 7.4), human liver microsomes (e.g., 0.5 mg/mL), and Lurbinectedin (e.g., 1 µM).
-
Pre-warm the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding an NADPH-regenerating system.
-
At specified time points (e.g., 0, 5, 10, 15, 30, 60 min), take an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with this compound as the internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant using the LC-MS/MS method described above to determine the concentration of Lurbinectedin remaining.
-
Plot the natural log of the percentage of Lurbinectedin remaining versus time to determine the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance.
B. CYP3A4 Inhibition Assay
Objective: To evaluate the potential of Lurbinectedin to inhibit the activity of CYP3A4, its primary metabolizing enzyme. This is crucial for predicting potential drug-drug interactions (DDIs).[10][13]
Protocol:
-
Prepare an incubation mixture containing phosphate buffer (pH 7.4), human liver microsomes, and a CYP3A4-specific probe substrate (e.g., midazolam or testosterone).
-
Add varying concentrations of Lurbinectedin (or a known inhibitor like ketoconazole as a positive control) to the mixture.
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding an NADPH-regenerating system.
-
After a set incubation time (e.g., 10 minutes), terminate the reaction with a quenching solvent (e.g., ice-cold acetonitrile).
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the formation of the probe substrate's metabolite (e.g., 1'-hydroxymidazolam).
-
Calculate the percent inhibition at each Lurbinectedin concentration relative to the vehicle control.
-
Plot percent inhibition versus Lurbinectedin concentration to determine the IC50 value.
C. Plasma Protein Binding (PPB) Assay
Objective: To determine the fraction of Lurbinectedin bound to plasma proteins, as only the unbound drug is typically pharmacologically active.[14]
Protocol (Rapid Equilibrium Dialysis - RED):
-
Spike Lurbinectedin into control human plasma.
-
Add the spiked plasma to the sample chamber of a RED device insert.
-
Add phosphate buffer (pH 7.4) to the buffer chamber of the device.
-
Seal the plate and incubate at 37°C on an orbital shaker for a sufficient time to reach equilibrium (e.g., 4-6 hours).
-
After incubation, harvest aliquots from both the plasma and buffer chambers.
-
To determine the concentration in the plasma chamber, precipitate proteins with acetonitrile containing this compound (IS).
-
To determine the concentration in the buffer chamber, add an equal volume of blank plasma, then precipitate with acetonitrile containing the IS (to ensure matrix matching).
-
Analyze all samples by LC-MS/MS.
-
Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
Conclusion
The DMPK profiling of Lurbinectedin is essential for its clinical development and safe administration. This compound is an indispensable tool for these studies, enabling robust and accurate quantification in complex biological matrices. The protocols outlined in this application note provide a framework for researchers to conduct key in vitro and bioanalytical assays, leading to a comprehensive understanding of Lurbinectedin's absorption, distribution, metabolism, and excretion characteristics.
References
- 1. Metabolic Disposition of Lurbinectedin, a Potent Selective Inhibitor of Active Transcription of Protein-Coding Genes, in Nonclinical Species and Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Lurbinectedin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Quantitative determination of lurbinectedin, its unbound fraction and its metabolites in human plasma utilizing ultra-performance LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. What is Lurbinectedin used for? [synapse.patsnap.com]
- 11. A Fully Integrated Assay Panel for Early Drug Metabolism and Pharmacokinetics Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative determination of lurbinectedin, its unbound fraction and its metabolites in human plasma utilizing ultra-performance LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. blog.crownbio.com [blog.crownbio.com]
- 14. bioivt.com [bioivt.com]
Application Notes and Protocols for Lurbinectedin in In Vivo Animal Studies
Audience: Researchers, scientists, and drug development professionals.
Note on Lurbinectedin-d3: this compound is the deuterated form of lurbinectedin. In the context of in vivo animal studies, its primary application is not as a therapeutic agent itself, but rather as an internal standard for bioanalytical methods, such as mass spectrometry, to accurately quantify lurbinectedin concentrations in biological matrices (e.g., plasma, tumor tissue). This ensures precise pharmacokinetic (PK) and pharmacodynamic (PD) analyses. The following protocols are for the administration and evaluation of lurbinectedin; this compound would be utilized during the sample analysis phase.
Introduction to Lurbinectedin
Lurbinectedin is a synthetic analog of a marine-derived alkaloid with potent antitumor activity.[1][2] It is a selective inhibitor of oncogenic transcription and has been approved for the treatment of adult patients with metastatic small cell lung cancer (SCLC) with disease progression on or after platinum-based chemotherapy.[3][4] Preclinical data have demonstrated its multifaceted mechanism of action, which includes inhibiting oncogenic transcription, inducing DNA damage, modulating the tumor microenvironment, and stimulating an anticancer immune response.[3][4][5]
Mechanism of Action: Lurbinectedin covalently binds to the minor groove of DNA, forming adducts that bend the DNA helix.[6] This triggers a cascade of events including the inhibition of RNA polymerase II, which is crucial for the transcription of DNA into mRNA.[1] This disruption of the transcription process, interference with DNA repair machinery, and induction of double-strand DNA breaks ultimately lead to cell cycle arrest and apoptosis (programmed cell death).[1][6][7]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of lurbinectedin.
Table 1: Preclinical In Vitro Efficacy of Lurbinectedin
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| RMG1 | Ovarian Clear Cell Carcinoma | 1.25 | [8][9] |
| RMG2 | Ovarian Clear Cell Carcinoma | 1.16 | [8][9] |
| H1048 | Small Cell Lung Cancer | 0.157 | [10] |
Table 2: Preclinical In Vivo Efficacy of Lurbinectedin Combinations
| Combination | Animal Model | Efficacy Endpoint | Result | Reference |
| Lurbinectedin + SN-38 | Ewing Sarcoma Xenograft | Tumor Volume Reduction | 85.1% smaller than control | [3][11] |
| Lurbinectedin + Berzosertib | SCLC Xenograft | Tumor Growth | Significant reduction | [12] |
Table 3: Clinical Efficacy and Safety of Lurbinectedin in Extensive-Stage SCLC (Second-line or subsequent treatment)
| Parameter | Value | 95% Confidence Interval | Reference |
| Objective Response Rate (ORR) | 35% | 29-41% | [13][14] |
| Disease Control Rate (DCR) | 67% | 58-76% | [13][14] |
| Duration of Response (DOR) | 5.33 months | 4.51-6.16 months | [13][14] |
| Progression-Free Survival (PFS) | 3.38 months | 2.59-4.17 months | [13][14] |
| Overall Survival (OS) | 7.49 months | 5.11-9.87 months | [13][14] |
| Incidence of Adverse Events (AEs) | 92% | 78-100% | [13][14] |
| Incidence of Severe AEs (SAEs) | 37% | 19-57% | [13][14] |
Table 4: Common Adverse Events Associated with Lurbinectedin
| Adverse Event | Incidence | Reference |
| Leukopenia | 81% | [13] |
| Neutropenia | 74% | [13] |
| Anemia | 73% | [13] |
| Thrombocytopenia | 57% | [13] |
Key Signaling Pathways and Mechanisms
Lurbinectedin exerts its antitumor effects through the modulation of several key cellular signaling pathways.
Caption: Lurbinectedin's multifaceted mechanism of action.
Lurbinectedin also impacts other signaling pathways, including:
-
ATR/ATM and DNA-PK: Activation of these primary kinases that regulate DNA repair.[3]
-
WNT/β-catenin, AKT–PI3K–mTORC1, and EMT signaling: Dysregulation in patient-derived xenograft (PDX) models.[4]
-
NOTCH Signaling: Modulation in both de novo and transformed SCLC models.[15]
-
STING-IFN Signaling: Activation of the STING pathway, leading to increased interferon signaling and pro-inflammatory chemokines.[16]
Experimental Protocols
Lurbinectedin Formulation for In Vivo Administration
Objective: To prepare a stable and soluble formulation of lurbinectedin for intravenous administration in animal models.
Materials:
-
Lurbinectedin powder
-
Sterile 5% Dextrose Injection, USP or 0.9% Sodium Chloride Injection, USP
-
Sterile water for injection
-
Lactic acid and sodium hydroxide for pH adjustment (if necessary)
-
Sterile vials, syringes, and filters (0.22 µm)
Procedure:
-
Lurbinectedin is practically insoluble in water, but its solubility increases at an acidic pH.[17]
-
A common formulation involves lyophilized powder containing lurbinectedin, sucrose, lactic acid, and sodium hydroxide.[17]
-
For preclinical studies, if starting with a powder, a formulation development study may be necessary to determine the optimal solvent and pH for solubility and stability.
-
Reconstitute the lurbinectedin powder with sterile water for injection.
-
Further dilute the reconstituted solution with either 5% Dextrose Injection, USP or 0.9% Sodium Chloride Injection, USP to the final desired concentration for injection.[17]
-
The diluted solution is stable for up to 24 hours at room temperature or under refrigeration (2-8°C).[17]
-
All preparations should be performed under sterile conditions in a laminar flow hood.
In Vivo Efficacy Study in Patient-Derived Xenograft (PDX) Models
Objective: To evaluate the antitumor efficacy of lurbinectedin in a PDX model of a relevant cancer type (e.g., SCLC).
Experimental Workflow:
Caption: Workflow for a lurbinectedin efficacy study in PDX models.
Procedure:
-
Animal Model: Use immunocompromised mice (e.g., NOD/SCID or NSG mice) for PDX model establishment.
-
PDX Establishment: Surgically implant fresh tumor tissue from a patient into the flank of the mice.[18][19] Allow the tumors to grow to a specified size (e.g., 100-200 mm³).
-
Randomization: Once tumors reach the desired size, randomize the mice into treatment and control groups (e.g., n=8-10 mice per group).
-
Treatment:
-
Lurbinectedin Group: Administer lurbinectedin intravenously (i.v.) at a predetermined dose and schedule. A previously used dose in a mouse model is 0.18 mg/kg.[12] The clinical dosing regimen is typically 3.2 mg/m² administered as a 60-minute intravenous infusion every 21 days.[1] Dosing for animal studies should be scaled appropriately.
-
Control Group: Administer the vehicle used for lurbinectedin formulation on the same schedule.
-
-
Monitoring:
-
Measure tumor volume with calipers twice weekly.
-
Monitor animal body weight and overall health twice weekly.
-
-
Endpoint: Euthanize mice when tumors reach a predetermined maximum size, or if signs of excessive toxicity are observed, in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Data Analysis:
-
Calculate tumor growth inhibition (TGI).
-
Collect tumors at the end of the study for pharmacodynamic (PD) marker analysis (e.g., immunohistochemistry for proliferation and apoptosis markers) and pharmacokinetic (PK) analysis.
-
Pharmacokinetic (PK) Study
Objective: To determine the pharmacokinetic profile of lurbinectedin in an appropriate animal model (e.g., mice or rats).
Procedure:
-
Animal Model: Use a relevant rodent species.
-
Administration: Administer a single intravenous dose of lurbinectedin.
-
Sample Collection: Collect blood samples at various time points post-administration (e.g., 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr).
-
Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.
-
Bioanalysis:
-
Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) for the quantification of lurbinectedin in plasma.
-
Use of this compound: this compound should be used as an internal standard to ensure the accuracy and precision of the quantification. A known concentration of this compound is spiked into each plasma sample and calibrator prior to extraction. The ratio of the lurbinectedin peak area to the this compound peak area is used to construct the calibration curve and determine the concentration of lurbinectedin in the unknown samples.
-
-
Data Analysis: Use pharmacokinetic software to calculate key PK parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and area under the curve (AUC). In humans, lurbinectedin is primarily metabolized by CYP3A4.[1] The total plasma clearance is approximately 11 L/h, and the terminal half-life is about 51 hours.[6]
Concluding Remarks
Lurbinectedin is a potent anticancer agent with a complex mechanism of action that extends beyond direct cytotoxicity to include modulation of the tumor microenvironment. The protocols outlined above provide a framework for the in vivo evaluation of lurbinectedin in animal models. Careful consideration of the formulation, animal model selection, and bioanalytical methodology, including the use of deuterated internal standards like this compound, is crucial for obtaining reliable and reproducible data to further elucidate its therapeutic potential.
References
- 1. What is Lurbinectedin used for? [synapse.patsnap.com]
- 2. Evaluation of the Preclinical Efficacy of Lurbinectedin in Malignant Pleural Mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unveiling the Mechanism of Lurbinectedin’s Action and Its Potential in Combination Therapies in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Trabectedin and lurbinectedin: Mechanisms of action, clinical impact, and future perspectives in uterine and soft tissue sarcoma, ovarian carcinoma, and endometrial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. glpbio.com [glpbio.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Preclinical studies with ONC201/TIC10 and lurbinectedin as a novel combination therapy in small cell lung cancer (SCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ATR inhibition augments the efficacy of lurbinectedin in small‐cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficacy and toxicity of lurbinectedin in subsequent systemic therapy of extensive-stage small cell lung cancer: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Efficacy and toxicity of lurbinectedin in subsequent systemic therapy of extensive-stage small cell lung cancer: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. De Novo and Histologically Transformed Small-Cell Lung Cancer Is Sensitive to Lurbinectedin Treatment Through the Modulation of EMT and NOTCH Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Lurbinectedin sensitizes PD-L1 blockade therapy by activating STING-IFN signaling in small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. accessdata.fda.gov [accessdata.fda.gov]
- 18. Patient-derived xenograft models in cancer therapy: technologies and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research [e-crt.org]
Troubleshooting & Optimization
How to improve the solubility of Lurbinectedin-d3 in aqueous solutions
Welcome to the technical support center for Lurbinectedin-d3. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the aqueous solubility of this compound. Here you will find troubleshooting guides and frequently asked questions to support your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
This compound is a deuterated form of Lurbinectedin, an antineoplastic agent used in cancer therapy.[1][2][3] Like its parent compound, this compound is a structurally complex molecule that is sparingly soluble in water.[4][5] This low aqueous solubility can present significant challenges for in vitro and in vivo studies, affecting drug delivery, bioavailability, and the accuracy of experimental results.
Q2: What are the known physicochemical properties of Lurbinectedin that influence its solubility?
Lurbinectedin is characterized as being insoluble or practically insoluble in water.[5] Its solubility, however, is known to increase at an acidic pH.[5] Key predicted properties for the parent compound, Lurbinectedin, are summarized below, which are expected to be very similar for the deuterated analog.
| Property | Value | Source |
| Water Solubility | 0.0646 mg/mL | ALOGPS[4] |
| logP | 2.65 | ALOGPS[4] |
| pKa (Strongest Acidic) | 9.35 | Chemaxon[4] |
| pKa (Strongest Basic) | 7.2 | Chemaxon[4] |
Q3: Are there any commercially available formulations of Lurbinectedin that address solubility?
Yes, the commercial formulation of Lurbinectedin (Zepzelca®) is a lyophilized powder for injection.[5][6][7] This formulation contains Lurbinectedin, sucrose, lactic acid, and sodium hydroxide.[5][6] Upon reconstitution with sterile water, the lactic acid creates an acidic microenvironment that facilitates the dissolution of the drug.[5][8]
Q4: What are some general strategies to improve the solubility of hydrophobic compounds like this compound?
Several techniques can be employed to enhance the solubility of poorly soluble drugs. These can be broadly categorized as physical and chemical modifications.[9]
-
Physical Modifications:
-
Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area-to-volume ratio, which can improve the dissolution rate.[9][10]
-
Modification of Crystal Habit: Using amorphous forms or co-crystals can lead to higher solubility compared to stable crystalline forms.[9][11]
-
Drug Dispersion in Carriers: Creating solid dispersions or solutions in hydrophilic carriers can enhance solubility.[12]
-
-
Chemical Modifications:
-
pH Adjustment: For ionizable compounds, adjusting the pH of the solution to favor the ionized form can significantly increase solubility.[9]
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent (e.g., DMSO, ethanol, polyethylene glycols) can increase the solubility of hydrophobic compounds.[12][13]
-
Complexation: The use of complexing agents, such as cyclodextrins, can encapsulate the hydrophobic drug molecule, thereby increasing its apparent solubility in water.[10][13]
-
Use of Surfactants: Surfactants can form micelles that encapsulate hydrophobic drugs, increasing their solubility in aqueous solutions.[13]
-
Troubleshooting Guide
This guide addresses specific issues you might encounter when preparing aqueous solutions of this compound.
Issue 1: this compound powder is not dissolving in my aqueous buffer.
-
Cause: this compound has very low intrinsic water solubility. The pH of your buffer may not be optimal for dissolution.
-
Solution Workflow:
A workflow for troubleshooting the dissolution of this compound.
Issue 2: Precipitation occurs when I dilute my organic stock solution of this compound into an aqueous buffer.
-
Cause: The final concentration of the organic solvent may not be sufficient to keep the this compound in solution, or the final concentration of the drug exceeds its solubility limit in the aqueous/organic mixture.
-
Solutions:
-
Decrease the final concentration: Try diluting your stock solution further to a lower final concentration in the aqueous buffer.
-
Increase the co-solvent concentration: If your experimental system allows, increase the percentage of the organic solvent in the final aqueous solution.
-
Use a different co-solvent: Some co-solvents may be more effective than others. Consider trying ethanol, PEG 300, or propylene glycol.[13]
-
Incorporate a surfactant: Adding a small amount of a biocompatible surfactant, such as Tween® 80 or Solutol® HS 15, to the aqueous buffer before adding the drug stock can help to maintain solubility.
-
Consider cyclodextrins: Prepare a solution of a cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) in your aqueous buffer before adding the this compound stock solution.
-
Experimental Protocols
Protocol: Preparation of a this compound Stock Solution and Dilution into an Aqueous Medium
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO and its subsequent dilution into an aqueous buffer.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
Vortex mixer
-
Ultrasonic bath
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Preparation of a 10 mM DMSO Stock Solution:
-
Weigh out a precise amount of this compound (M.Wt ≈ 787.89 g/mol ) into a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. For example, for 1 mg of this compound, add approximately 126.9 µL of DMSO.[14]
-
Vortex the tube vigorously for 1-2 minutes.
-
If necessary, use an ultrasonic bath for 5-10 minutes to aid dissolution. Gentle warming to 37°C can also be applied.[14][15]
-
Visually inspect the solution to ensure that all solid material has dissolved.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[14]
-
-
Dilution into Aqueous Buffer (e.g., PBS):
-
Thaw an aliquot of the 10 mM this compound stock solution.
-
Perform a serial dilution of the stock solution into your desired aqueous buffer (e.g., PBS) to achieve the final working concentration.
-
It is crucial to add the stock solution to the buffer while vortexing to ensure rapid mixing and minimize local high concentrations that can lead to precipitation.
-
For example, to prepare a 10 µM solution, you can add 1 µL of the 10 mM stock to 999 µL of PBS.
-
Visually inspect the final solution for any signs of precipitation. If precipitation is observed, consider the troubleshooting steps outlined above.
-
Experimental Workflow Diagram:
Workflow for preparing and diluting this compound solutions.
Lurbinectedin's Mechanism of Action
For context in your research, Lurbinectedin exerts its anticancer effects by binding to the minor groove of DNA.[16][17] This interaction forms DNA adducts, leading to a cascade of events that disrupt DNA repair pathways and transcription, ultimately causing cell cycle arrest and apoptosis.[3][4]
Simplified signaling pathway of Lurbinectedin's mechanism of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. Lurbinectedin - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. WO2024121864A1 - Ready-to-use injectable formulations of lurbinectedin - Google Patents [patents.google.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. WO2021099635A1 - New solid state form of lurbinectedin - Google Patents [patents.google.com]
- 9. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. japer.in [japer.in]
- 11. researchgate.net [researchgate.net]
- 12. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 13. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 14. glpbio.com [glpbio.com]
- 15. glpbio.com [glpbio.com]
- 16. Lurbinectedin | C41H44N4O10S | CID 57327016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. lurbinectedin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Troubleshooting poor chromatographic peak shape with Lurbinectedin-d3
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering poor chromatographic peak shape during the analysis of Lurbinectedin-d3. The following sections offer troubleshooting guides in a question-and-answer format, frequently asked questions (FAQs), and detailed experimental protocols to address common issues.
Troubleshooting Guide: Poor Peak Shape
This section addresses specific peak shape problems you might encounter with this compound analysis.
Question: My this compound peak is tailing excessively. What are the potential causes and how can I fix it?
Answer:
Peak tailing is a common issue in liquid chromatography and can be caused by several factors. A systematic approach is necessary to identify and resolve the problem.
Potential Causes & Solutions:
-
Secondary Interactions: Unwanted interactions between this compound and the stationary phase are a primary cause of tailing.
-
Silanol Interactions: Residual silanol groups on silica-based C18 columns can interact with basic compounds.
-
Solution: Adjust the mobile phase pH to be at least 2 pH units below the pKa of this compound to ensure it is fully protonated. Alternatively, use a highly end-capped column or a column with a different stationary phase chemistry.
-
-
Metal Contamination: Trace metals in the sample, vials, or HPLC system can chelate with the analyte.
-
Solution: Add a small amount of a chelating agent like EDTA (e.g., 0.1 mM) to the mobile phase.
-
-
-
Column Issues: A deteriorating column can lead to poor peak shape.
-
Column Contamination: Buildup of strongly retained compounds from previous injections.
-
Solution: Flush the column with a strong solvent (e.g., 100% Acetonitrile or Isopropanol). Refer to the column manufacturer's instructions for recommended washing procedures.
-
-
Column Void: A void at the head of the column can cause peak distortion.
-
Solution: This is often irreversible. Replacing the column is the most effective solution. Using a guard column can help extend the life of the analytical column.
-
-
-
Mobile Phase Mismatch: The pH or composition of the mobile phase can significantly impact peak shape.
-
Incorrect pH: If the mobile phase pH is close to the pKa of this compound, you may see a mixture of ionized and non-ionized forms, leading to tailing.
-
Solution: Ensure the mobile phase is adequately buffered and the pH is stable and appropriate for the analyte.
-
-
Insufficient Buffer Capacity: The buffer may not be strong enough to maintain a consistent pH.
-
Solution: Increase the buffer concentration (typically 10-25 mM is sufficient for reversed-phase).
-
-
A logical troubleshooting workflow for peak tailing is illustrated below.
Caption: Troubleshooting workflow for peak tailing.
Question: My this compound peak is fronting. What could be the cause?
Answer:
Peak fronting is less common than tailing but can indicate specific problems with your method or column.
Potential Causes & Solutions:
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to a fronting peak.
-
Solution: Reduce the injection volume or the concentration of your sample.
-
-
Poorly Packed Column: If the column packing is not uniform, it can lead to non-ideal peak shapes.
-
Solution: This is a physical defect in the column. Replacing the column is the recommended action.
-
-
Solvent Mismatch: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to travel through the initial part of the column too quickly.
-
Solution: Whenever possible, dissolve your sample in the mobile phase. If this is not feasible, use a solvent that is weaker than or as close in strength to the mobile phase as possible.
-
Question: I'm observing a split peak for this compound. What should I investigate?
Answer:
A split peak can be due to either a chemical or a physical issue.
Potential Causes & Solutions:
-
Co-elution: An impurity or a related compound may be co-eluting with your this compound peak.
-
Solution: Review the mass spectrometry data to see if there is another mass co-eluting. If so, you will need to optimize your chromatographic method (e.g., change the gradient, mobile phase composition, or column) to resolve the two compounds.
-
-
Column Contamination at Inlet: A partially blocked frit or contamination at the head of the column can cause the sample to be introduced unevenly.
-
Solution: Try back-flushing the column (if the manufacturer allows it). If this does not resolve the issue, the column may need to be replaced. Using a guard column can prevent this.
-
-
Sample Solvent Effect: Injecting in a strong solvent can cause the peak to split, especially if a large volume is injected.
-
Solution: As with peak fronting, dissolve the sample in the mobile phase or a weaker solvent.
-
Frequently Asked Questions (FAQs)
Q1: Can the deuterium label on this compound affect its chromatographic behavior compared to unlabeled Lurbinectedin?
A1: Yes, a phenomenon known as the "isotope effect" can sometimes be observed in chromatography. Deuterated compounds may have slightly different retention times compared to their non-deuterated counterparts.[1][2][3] This is due to the minor differences in bond energies and molecular volume. In reversed-phase chromatography, deuterated compounds often elute slightly earlier. However, this effect is usually small and should not result in significant peak shape issues. If you are developing a method with both labeled and unlabeled compounds, you should ensure that the resolution between them is adequate if they are present in the same sample.
Q2: What are the typical chromatographic conditions for Lurbinectedin analysis?
A2: Based on published methods, a common approach for Lurbinectedin analysis involves reversed-phase chromatography coupled with mass spectrometry.[4][5] While specific conditions vary, a general starting point is provided in the table below.
| Parameter | Typical Value |
| Column | C18, e.g., Zorbax SB-C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Gradient elution, e.g., 10% to 90% B over 3 minutes |
| Flow Rate | 0.8 mL/min |
| Column Temperature | Ambient to 40°C |
| Detection | MS/MS (ESI+) |
Q3: How often should I replace my HPLC column when analyzing this compound?
A3: Column lifetime depends on several factors, including the cleanliness of the samples, the mobile phase used, and the operating pressure. It is crucial to monitor system suitability parameters such as peak shape (asymmetry or tailing factor), retention time, and resolution. A significant change in any of these parameters may indicate that the column is deteriorating and needs to be replaced. Using a guard column and proper sample preparation can significantly extend the life of your analytical column.
Experimental Protocols
Protocol 1: Mobile Phase Preparation (0.1% Formic Acid in Water and Acetonitrile)
-
Aqueous Component (Mobile Phase A):
-
Measure 1 L of HPLC-grade water into a clean glass bottle.
-
Carefully add 1 mL of formic acid to the water.
-
Mix thoroughly.
-
Degas the solution using sonication or vacuum filtration.
-
-
Organic Component (Mobile Phase B):
-
Use HPLC-grade acetonitrile.
-
Degas the solvent before use.
-
Protocol 2: Column Flushing and Conditioning
-
Disconnect the column from the detector. This prevents any dislodged particulate matter from entering the detector.
-
Flush with 100% Acetonitrile: Run 100% acetonitrile through the column at a low flow rate (e.g., 0.5 mL/min) for at least 30 minutes (or 10-20 column volumes).
-
Flush with 100% Water (if compatible with the stationary phase): Flush with HPLC-grade water for 30 minutes.
-
Equilibrate with Initial Mobile Phase Conditions: Before running your samples, equilibrate the column with your starting mobile phase composition for at least 15-20 minutes, or until you have a stable baseline.
Protocol 3: System Suitability Test
Before running a sequence of samples, it is essential to perform a system suitability test to ensure the chromatographic system is performing correctly.
-
Prepare a standard solution of this compound at a known concentration.
-
Make at least five replicate injections of the standard solution.
-
Evaluate the following parameters:
-
Peak Tailing/Asymmetry Factor: The tailing factor should ideally be between 0.9 and 1.2.
-
Retention Time Precision: The relative standard deviation (%RSD) of the retention time should be less than 1%.
-
Peak Area Precision: The %RSD of the peak area should be less than 2%.
-
Theoretical Plates (N): A high number of theoretical plates indicates good column efficiency.
-
The following diagram illustrates the decision-making process based on system suitability results.
Caption: System suitability decision workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Question on MS/MS techniques - Page 2 - Chromatography Forum [chromforum.org]
- 3. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of a liquid chromatography-tandem mass spectrometry assay for the quantification of lurbinectedin in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Optimizing Lurbinectedin-d3 Concentration for Bioanalytical Applications: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Lurbinectedin-d3 as an internal standard in bioanalytical methods.
Frequently Asked Questions (FAQs)
Q1: Why is an internal standard (IS) necessary for the quantitative analysis of lurbinectedin?
A1: An internal standard is crucial in quantitative bioanalysis to ensure the accuracy and precision of results.[1][2] It is a compound of known concentration added to all samples, calibrators, and quality controls. The IS helps to correct for variability that can be introduced during various stages of the analytical workflow, including sample preparation (e.g., extraction), injection volume inconsistencies, and fluctuations in the mass spectrometer's response due to matrix effects or instrument drift.[1][2] By using the ratio of the analyte's response to the internal standard's response for quantification, these variations can be normalized, leading to more reliable and reproducible data.
Q2: What makes this compound a suitable internal standard for lurbinectedin analysis?
A2: this compound is a stable isotope-labeled (SIL) version of lurbinectedin, making it an ideal internal standard. SIL internal standards are considered the gold standard in quantitative mass spectrometry for several reasons:
-
Similar Physicochemical Properties: this compound has nearly identical chemical and physical properties to lurbinectedin, ensuring that it behaves similarly during sample extraction, chromatography, and ionization.[3]
-
Co-elution: It typically co-elutes with the unlabeled analyte, meaning it experiences the same matrix effects at the same time.[4][5]
-
Mass Differentiation: The mass difference between this compound and lurbinectedin is easily resolved by a mass spectrometer, allowing for simultaneous detection without signal overlap.
Q3: What is the general principle for selecting an optimal concentration for this compound?
A3: The optimal concentration of this compound should be high enough to produce a consistent and reproducible signal with a good signal-to-noise ratio, but not so high that it saturates the detector or introduces significant isotopic contribution to the analyte signal. A common practice is to use an internal standard concentration that provides a response that is in the mid-range of the calibration curve of the analyte. For instance, a response similar to that of a mid-level quality control (QC) sample is often targeted.
Troubleshooting Guide
Problem 1: High variability in the this compound signal across a sample batch.
-
Possible Cause A: Inconsistent sample preparation.
-
Solution: Ensure that the this compound solution is added accurately and consistently to every sample at the beginning of the extraction process. Use calibrated pipettes and ensure thorough vortexing after the addition of the internal standard to ensure homogeneity.
-
-
Possible Cause B: Matrix effects.
-
Solution: While this compound is expected to track the analyte's behavior in the presence of matrix effects, severe ion suppression or enhancement can still lead to variability.[6] Evaluate the matrix effect during method development by comparing the IS response in neat solution versus in extracted blank matrix. If significant matrix effects are observed, further optimization of the sample cleanup and/or chromatographic separation may be necessary.
-
-
Possible Cause C: Instrument instability.
-
Solution: A drifting instrument response can cause variability in the IS signal. Ensure the LC-MS/MS system is properly maintained and has reached a stable operating condition before starting the analytical run.
-
Problem 2: Poor accuracy and/or precision in quality control (QC) samples.
-
Possible Cause A: Suboptimal this compound concentration.
-
Solution: An inappropriate concentration of the internal standard can lead to poor assay performance. If the IS concentration is too low, the signal-to-noise ratio may be poor, leading to imprecision. If it is too high, it could lead to detector saturation or contribute to the analyte signal through isotopic impurities, affecting accuracy. Re-optimize the this compound concentration following the experimental protocol outlined below.
-
-
Possible Cause B: Chromatographic separation of Lurbinectedin and this compound.
-
Solution: Deuterated internal standards can sometimes exhibit a slight chromatographic shift and elute slightly earlier than the unlabeled analyte.[7][8] If this separation is significant, the two compounds may experience different degrees of matrix effects, leading to poor tracking and inaccurate quantification.[5] Adjusting the chromatographic conditions (e.g., gradient profile, column chemistry) to ensure co-elution is crucial.[5]
-
Problem 3: Non-linear calibration curve for lurbinectedin.
-
Possible Cause A: Crosstalk between analyte and internal standard.
-
Solution: At high concentrations, the natural isotopic abundance of lurbinectedin may contribute to the signal of this compound, or impurities in the this compound may contribute to the analyte signal. This can affect the linearity of the calibration curve. Ensure that the mass transitions for both the analyte and the internal standard are specific and that there is no significant crosstalk at the upper limit of quantification (ULOQ).
-
-
Possible Cause B: Detector saturation.
-
Solution: If the concentration of either the analyte at the ULOQ or the internal standard is too high, it can lead to detector saturation and a non-linear response. Evaluate the response of both the analyte and the IS across the calibration range. If saturation is observed, consider diluting the samples or reducing the IS concentration.
-
Experimental Protocols
Protocol for Optimizing this compound Concentration
This protocol outlines a systematic approach to determine the optimal concentration of this compound for a quantitative LC-MS/MS assay.
-
Preparation of this compound Stock and Working Solutions:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
-
From the stock solution, prepare a series of working solutions at concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
-
Analyte and Quality Control (QC) Sample Preparation:
-
Prepare a set of calibration standards of lurbinectedin in the relevant biological matrix (e.g., plasma) covering the expected therapeutic range.
-
Prepare QC samples at low, medium, and high concentrations within the calibration range.
-
-
Evaluation of this compound Concentration:
-
For each this compound working solution concentration, spike a fixed volume into a set of blank matrix samples, low QC samples, and high QC samples.
-
Process the samples using the established extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
Analyze the extracted samples by LC-MS/MS.
-
-
Data Analysis and Optimization:
-
Evaluate the peak area response and signal-to-noise (S/N) ratio of this compound at each concentration. The optimal concentration should provide a robust and reproducible signal well above the background noise.
-
Assess the precision (%CV) of the this compound peak area at each concentration across replicate injections. A %CV of <15% is generally desirable.
-
Analyze the low and high QC samples using each this compound concentration. Calculate the accuracy and precision of the lurbinectedin measurement.
-
Select the this compound concentration that provides the best overall assay performance in terms of signal intensity, reproducibility, and the accuracy and precision of the QC samples.
-
Data Presentation
Table 1: Effect of this compound Concentration on Internal Standard Response and Precision
| This compound Concentration (ng/mL) | Mean Peak Area | Peak Area %CV (n=6) | Signal-to-Noise (S/N) Ratio |
| 1 | 15,000 | 18.5 | 50 |
| 5 | 78,000 | 12.2 | 250 |
| 25 | 410,000 | 5.8 | >1000 |
| 100 | 1,800,000 | 4.5 | >1000 |
| 500 | 8,500,000 | 4.1 | >1000 (Potential for detector saturation) |
Data presented is illustrative and will vary based on the specific instrumentation and method conditions.
Table 2: Impact of this compound Concentration on Assay Accuracy and Precision for Lurbinectedin Quality Control Samples
| This compound Concentration (ng/mL) | QC Level | Mean Calculated Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| 5 | Low QC (1 ng/mL) | 0.88 | 88.0 | 14.5 |
| High QC (80 ng/mL) | 75.6 | 94.5 | 10.2 | |
| 25 | Low QC (1 ng/mL) | 0.97 | 97.0 | 8.5 |
| High QC (80 ng/mL) | 81.2 | 101.5 | 6.1 | |
| 100 | Low QC (1 ng/mL) | 1.05 | 105.0 | 7.9 |
| High QC (80 ng/mL) | 86.4 | 108.0 | 5.5 |
Data presented is illustrative and demonstrates the selection of an optimal IS concentration that provides a balance of accuracy and precision across the calibration range.
Visualizations
Caption: Experimental workflow for the quantitative analysis of lurbinectedin using this compound as an internal standard.
Caption: Simplified signaling pathway illustrating the mechanism of action of lurbinectedin.
References
- 1. nebiolab.com [nebiolab.com]
- 2. biopharmaservices.com [biopharmaservices.com]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
Addressing matrix effects with Lurbinectedin-d3 in biological samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Lurbinectedin-d3 as an internal standard to address matrix effects in the quantitative analysis of Lurbinectedin in biological samples.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in the bioanalysis of Lurbinectedin?
A1: this compound is a stable isotope-labeled (SIL) internal standard. Its primary role is to mimic the analytical behavior of the analyte, Lurbinectedin, throughout the entire experimental process, including sample preparation, chromatography, and mass spectrometric detection.[1] Because this compound is chemically and physically almost identical to Lurbinectedin, it experiences similar extraction losses and, most importantly, similar matrix effects (ion suppression or enhancement).[1][2] By calculating the ratio of the analyte signal to the internal standard signal, accurate quantification can be achieved, as the ratio remains consistent even if signal intensity fluctuates due to matrix effects.[3]
Q2: What are matrix effects and how do they impact quantification?
A2: Matrix effects are the alteration of ionization efficiency for a target analyte by co-eluting compounds from the sample matrix (e.g., plasma, urine).[4] These effects, typically observed as ion suppression or, less commonly, ion enhancement, can lead to inaccurate and unreliable quantification in LC-MS/MS assays.[3][5] Endogenous components like salts, lipids, and proteins can interfere with the ionization process in the mass spectrometer's source, reducing the signal of the analyte and leading to an underestimation of its true concentration.[4]
Q3: Has a quantitative method using a stable isotope-labeled internal standard for Lurbinectedin been successfully validated?
A3: Yes, several ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) methods have been developed and validated for the quantification of Lurbinectedin in human plasma and urine, in accordance with regulatory guidelines.[6][7] These methods utilize stable isotope-labeled analogues as internal standards to ensure accuracy and precision.[6]
Q4: What kind of sample preparation is typically used for Lurbinectedin analysis in plasma?
A4: Common and effective sample preparation techniques for Lurbinectedin from plasma include supported liquid extraction (SLE) and liquid-liquid extraction (LLE).[6][8] A typical SLE protocol involves pre-treating plasma samples, loading them onto an SLE plate, and eluting Lurbinectedin with an organic solvent like methyl tert-butyl ether (MTBE).[7] These methods are designed to remove interfering matrix components before LC-MS/MS analysis.[3]
Troubleshooting Guide
Q5: Issue - I am observing poor accuracy and precision in my quality control (QC) samples. Could this be a matrix effect issue?
A5: Yes, poor accuracy and precision are classic signs of uncorrected matrix effects. This occurs when the matrix effect varies between different samples or between samples and calibrators.
-
Troubleshooting Steps:
-
Confirm Co-elution: Ensure that the chromatographic peaks for Lurbinectedin and this compound completely overlap. Even slight separation can expose them to different matrix interferences, compromising correction.[2] This is known as the "deuterium isotope effect," where deuteration can slightly alter the retention time on reverse-phase columns.
-
Evaluate Matrix Factor: If the problem persists, perform a quantitative matrix effect assessment. This involves comparing the analyte's response in post-extraction spiked matrix samples to its response in a neat solution.[9] Validated methods for Lurbinectedin have shown matrix factor values close to 100%, indicating minimal uncorrected effects.[10][11]
-
Optimize Sample Cleanup: Your current sample preparation may be insufficient. Consider a more rigorous solid-phase extraction (SPE) protocol or a different LLE solvent system to better remove interfering phospholipids and other matrix components.[3][5]
-
Q6: Issue - The peak for this compound is showing significant variability or drifting signal across an analytical run.
A6: Signal variability in the internal standard (IS) can compromise the entire assay.
-
Troubleshooting Steps:
-
Check IS Addition: Verify the precision of the automated or manual pipetting step for adding the this compound working solution to all samples. An inconsistent amount of IS is a primary cause of this issue.
-
Investigate IS Stability: Confirm the stability of this compound in the reconstitution solvent and on the autosampler over the course of the run. Degradation of the IS would lead to a decreasing signal trend.
-
Assess for Cross-Interference: Ensure that there is no significant contribution from Lurbinectedin to the this compound mass channel (and vice-versa). This should be checked at the upper limit of quantification (ULOQ). According to ICH M10 guidelines, the analyte's contribution to the IS signal should be ≤5% of the IS response.[1]
-
Q7: Issue - My Lurbinectedin and this compound peaks are separating chromatographically.
A7: This is a known phenomenon with deuterated internal standards on high-efficiency UHPLC columns. The slight difference in physicochemical properties due to the heavier isotope can cause a retention time shift.[2]
-
Troubleshooting Steps:
-
Modify Chromatography: Adjusting the chromatographic method is the best approach. You can try a column with slightly lower resolution, modify the mobile phase gradient to be less steep, or adjust the temperature. The goal is to make the peaks co-elute perfectly so they experience the exact same ionization conditions.[2][9]
-
Use a Different Isotope: If chromatographic modifications are unsuccessful, consider using a ¹³C or ¹⁵N-labeled internal standard instead. These heavier isotopes typically do not cause the same chromatographic shift as deuterium.[2]
-
Quantitative Data Summary
The following tables summarize performance characteristics from validated LC-MS/MS methods for Lurbinectedin quantification in human plasma.
Table 1: Calibration Curve and LLOQ Performance
| Parameter | Lurbinectedin in Plasma | Reference |
|---|---|---|
| Calibration Range | 0.1 - 50 ng/mL | [6][7] |
| Linearity (r²) | >0.99 | [6][7] |
| LLOQ | 0.1 ng/mL | [6][7] |
| LLOQ Accuracy (% bias) | -1% to 17% | [7] |
| LLOQ Precision (%CV) | ≤15.8% |[7] |
Table 2: Inter-Day Accuracy and Precision
| Analyte | QC Level | Accuracy (% bias) | Precision (%CV) | Reference |
|---|---|---|---|---|
| Lurbinectedin | Low | -5% to 6% | 5.1% to 10.7% | [6][7] |
| Lurbinectedin | Medium | -5% to 6% | 5.1% to 10.7% | [6][7] |
| Lurbinectedin | High | -5% to 6% | 5.1% to 10.7% |[6][7] |
Table 3: Matrix Effect and Recovery
| Parameter | QC Level | Value | %CV | Reference |
|---|---|---|---|---|
| Matrix Factor | Low QC | 94.25% - 104.85% | 4.61 | [10][11] |
| Matrix Factor | High QC | 94.62% - 103.88% | 4.02 | [10][11] |
| Mean Recovery | All QC Levels | 95.58% | N/A |[11] |
Experimental Protocols & Visualizations
Protocol: Lurbinectedin Extraction from Human Plasma via SLE
This protocol is a representative example based on published methodologies.[7]
-
Sample Preparation:
-
Thaw plasma samples, quality controls (QCs), and calibration standards (CSs) at room temperature.
-
Vortex all samples to ensure homogeneity.
-
-
Internal Standard Spiking:
-
To a 96-well microtiter plate, add 100 µL of the appropriate sample (plasma, QC, or CS).
-
Add 50 µL of the this compound internal standard working solution to each well.
-
-
Sample Pre-treatment:
-
Add 50 µL of 1 M ammonium hydroxide to each well.
-
Mix the plate thoroughly.
-
-
Supported Liquid Extraction (SLE):
-
Transfer the entire mixture to a 200 mg Isolute SLE+ plate.
-
Allow the sample to equilibrate and absorb onto the sorbent for 5 minutes.
-
-
Elution:
-
Elute the analytes from the SLE plate by adding 1 mL of methyl tert-butyl ether (MTBE).
-
Collect the eluate in a clean 96-well plate containing glass inserts.
-
-
Dry Down & Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen gas.
-
Reconstitute the dried extract with 40 µL of a solution of acetonitrile:water (1:1, v/v) containing 0.1% formic acid.
-
-
Analysis:
-
Seal the plate and vortex.
-
Inject the sample into the UPLC-MS/MS system for analysis.
-
Diagrams
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. longdom.org [longdom.org]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses [labscievents.pittcon.org]
- 6. Quantitative determination of lurbinectedin, its unbound fraction and its metabolites in human plasma utilizing ultra-performance LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative determination of lurbinectedin, its unbound fraction and its metabolites in human plasma utilizing ultra-performance LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and validation of a liquid chromatography-tandem mass spectrometry assay for the quantification of lurbinectedin in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. myadlm.org [myadlm.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Preventing degradation of Lurbinectedin-d3 during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Lurbinectedin-d3 during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during sample preparation?
A1: The stability of Lurbinectedin, and by extension its deuterated form this compound, can be influenced by several factors during sample preparation. These include exposure to certain pH conditions, elevated temperatures, and light.[1] Oxidative stress and enzymatic degradation in biological matrices are also potential causes of degradation.[1]
Q2: What are the recommended storage conditions for Lurbinectedin solutions?
A2: Reconstituted and diluted solutions of Lurbinectedin have been shown to be physically and chemically stable for up to 14 days when stored at 2 to 8°C and protected from light.[2] It is crucial to adhere to these storage conditions to minimize degradation.
Q3: Are there any specific considerations for the pH of the solutions used during sample preparation?
A3: Yes, pH can significantly impact the stability of Lurbinectedin. While specific degradation studies across a wide pH range for Lurbinectedin are not extensively detailed in the provided results, for many pharmaceutical compounds, extreme pH values (highly acidic or alkaline) can catalyze hydrolysis or other degradation reactions.[1][3] For instance, one validated method for Lurbinectedin quantification in plasma involves pre-treatment with 1 M aqueous ammonia, suggesting stability in a basic environment for a short period during extraction.[4] Another method utilizes a mobile phase with 0.1% formic acid.[5] The choice of pH should be carefully considered and optimized for the specific analytical method.
Q4: Can the choice of solvent affect the stability of this compound?
A4: Yes, the choice of solvent is important. For instance, a liquid-liquid extraction method for Lurbinectedin from plasma and urine uses tert-butyl methyl ether (TBME).[4] The mobile phase in different LC-MS/MS methods includes acetonitrile with either 0.1% ammonium hydroxide or 0.1% formic acid.[5][6] The compatibility and stability of this compound in the chosen organic solvents and aqueous buffers should be evaluated.
Troubleshooting Guides
Issue 1: Low recovery of this compound in the final extract.
| Possible Cause | Troubleshooting Step |
| Degradation during extraction | Ensure the extraction process is performed promptly and at a controlled, low temperature. Minimize the exposure of the sample to ambient light. |
| Inefficient extraction | Optimize the extraction solvent and pH. Supported liquid extraction (SLE) and liquid-liquid extraction (LLE) with TBME have been successfully used.[4] Ensure thorough mixing during extraction. |
| Adsorption to labware | Use low-adsorption polypropylene tubes and pipette tips. Silanized glassware can also be considered. |
Issue 2: Inconsistent internal standard (this compound) signal in LC-MS/MS analysis.
| Possible Cause | Troubleshooting Step |
| Variable degradation across samples | Standardize the timing of each step in the sample preparation workflow to ensure all samples are treated identically. Prepare samples in smaller batches to minimize the time any single sample sits at an intermediate stage. |
| Inaccurate spiking of internal standard | Calibrate pipettes regularly. Ensure the internal standard spiking solution is homogeneous and has not undergone degradation. Prepare fresh spiking solutions regularly. |
| Matrix effects | Evaluate for matrix effects by comparing the response of this compound in neat solution versus post-extraction spiked matrix. If significant matrix effects are observed, consider a more rigorous cleanup step or a different extraction method. |
Quantitative Data Summary
Table 1: Stability of Reconstituted and Diluted Lurbinectedin Solutions [2]
| Concentration | Diluent | Storage Condition | Stability Duration |
| 500 μg/mL | Water for Injection | 2 to 8°C, protected from light | Retained >95% of initial concentration for 14 days |
| 15 to 70 μg/mL | 0.9% NaCl or 5% Dextrose | 2 to 8°C, protected from light | Retained >95% of initial concentration for 14 days |
Table 2: Precision and Accuracy of a Validated LC-MS/MS Method for Lurbinectedin in Plasma [6]
| Analyte | Concentration Range | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (% Bias) | Inter-day Accuracy (% Bias) |
| Lurbinectedin | 0.1 to 50 ng/mL | 2.7% to 12.9% | 5.1% to 10.7% | -10% to 12% | -5% to 6% |
Experimental Protocols
Protocol 1: Sample Preparation for Lurbinectedin Quantification in Human Plasma using Supported Liquid Extraction (SLE) [4]
-
Sample Pre-treatment: To a 100 µL plasma sample, add an internal standard solution (this compound). Add 1 M aqueous ammonia.
-
Loading: Load the pre-treated sample onto a supported liquid extraction (SLE) column and wait for 5 minutes.
-
Elution: Elute Lurbinectedin from the column using tert-butyl methyl ether (TBME).
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Protocol 2: Stability Testing of Lurbinectedin in K3-EDTA Plasma at 37°C [6]
-
Sample Preparation: Spike K3-EDTA plasma with Lurbinectedin at low and high-quality control (LQC and HQC) concentrations.
-
Incubation: Incubate the spiked plasma samples at 37°C for a specified period (e.g., 8 hours).
-
Extraction: At designated time points, extract Lurbinectedin from the plasma samples using a validated extraction method.
-
Analysis: Analyze the extracted samples using a validated LC-MS/MS method.
-
Comparison: Compare the concentrations of Lurbinectedin in the incubated samples to those of freshly prepared samples to assess stability.
Visualizations
Caption: Workflow for this compound Sample Preparation using SLE.
Caption: Troubleshooting Logic for Low this compound Signal.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of a liquid chromatography-tandem mass spectrometry assay for the quantification of lurbinectedin in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative determination of lurbinectedin, its unbound fraction and its metabolites in human plasma utilizing ultra-performance LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Common sources of interference in Lurbinectedin-d3 analytical assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lurbinectedin-d3 analytical assays. The information is designed to help identify and resolve common sources of interference and other analytical challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in Lurbinectedin analytical assays?
A1: While validated methods for Lurbinectedin analysis are generally robust, potential sources of interference can arise from several factors, primarily related to the biological matrix and the LC-MS/MS system. These include:
-
Matrix Effects: Co-eluting endogenous components from biological samples (e.g., plasma, urine) can suppress or enhance the ionization of Lurbinectedin and its internal standard, this compound, leading to inaccurate quantification.[1][2][3] Phospholipids are a common cause of ion suppression in plasma samples.[3]
-
Carry-over: Residual analyte from a high-concentration sample adsorbing to parts of the LC-MS/MS system and eluting during a subsequent run can lead to erroneously high readings in blank or low-concentration samples.[4]
-
Co-administered Medications: While some studies have shown no interference from common co-medications like itraconazole, dexamethasone, and ondansetron, the potential for interference from other drugs should always be considered and assessed during method validation.[4]
-
Metabolites: Interference from Lurbinectedin metabolites is a possibility that should be evaluated during method development to ensure the assay is selective for the parent drug.
Q2: How can I minimize matrix effects in my Lurbinectedin assay?
A2: Several strategies can be employed to mitigate matrix effects:
-
Effective Sample Preparation: Robust sample preparation is crucial to remove interfering endogenous components. Techniques like supported liquid extraction (SLE) and liquid-liquid extraction (LLE) have been successfully used for Lurbinectedin analysis.[5][6][7]
-
Chromatographic Separation: Optimizing the HPLC or UPLC method to achieve good separation between Lurbinectedin, this compound, and co-eluting matrix components is essential.
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): this compound is the ideal internal standard as it has nearly identical chemical and physical properties to Lurbinectedin and will be similarly affected by matrix effects, thus compensating for variations in ionization.[3]
-
Method Validation: A thorough validation according to regulatory guidelines should be performed, including the assessment of matrix effects using plasma from at least six different sources, including hemolyzed and hyperlipidemic plasma.[4]
Q3: My this compound internal standard signal is inconsistent. What could be the cause?
A3: Inconsistent internal standard (IS) signal can be caused by several factors:
-
Pipetting or Dilution Errors: Inaccurate addition of the IS solution to samples will lead to variability.
-
Extraction Inconsistency: Poor or inconsistent recovery of the IS during sample preparation.
-
Ion Suppression/Enhancement: The IS signal itself can be affected by matrix components.[8]
-
Instrument Instability: Fluctuations in the mass spectrometer's performance.
-
Analyte Affecting IS Signal: At high concentrations, the analyte (Lurbinectedin) can sometimes suppress the signal of the co-eluting deuterated internal standard.[8]
Troubleshooting Guides
Issue 1: Poor Peak Shape or Tailing for Lurbinectedin and this compound
| Potential Cause | Troubleshooting Step |
| Column Degradation | 1. Check the column's performance with a standard solution. 2. If performance is poor, try washing the column according to the manufacturer's instructions. 3. If washing does not help, replace the column. |
| Inappropriate Mobile Phase pH | 1. Verify the pH of your mobile phase. 2. Lurbinectedin is a complex molecule; slight changes in pH can affect its ionization state and peak shape. |
| Sample Overload | 1. Inject a lower concentration of the analyte. 2. If peak shape improves, consider diluting your samples. |
| Contamination | 1. Clean the injector and sample loop. 2. Run a blank gradient to check for system contamination. |
Issue 2: High Background or Baseline Noise
| Potential Cause | Troubleshooting Step |
| Contaminated Mobile Phase or Solvents | 1. Prepare fresh mobile phase using high-purity solvents (e.g., LC-MS grade). 2. Filter the mobile phase. |
| Dirty Mass Spectrometer Source | 1. Follow the manufacturer's protocol to clean the ion source. |
| Leak in the LC System | 1. Check for leaks at all fittings and connections. |
| Carry-over | 1. Implement a rigorous needle and injection port washing procedure between samples. 2. Inject blanks after high-concentration samples to assess carry-over. |
Experimental Protocols
Sample Preparation using Supported Liquid Extraction (SLE)
This protocol is based on methodologies described for Lurbinectedin analysis in human plasma.[5][6][7]
-
Pre-treatment: To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution.
-
Alkalinization: Add 100 µL of 1 M aqueous ammonia to the plasma sample and vortex. This step is crucial for efficient extraction.[5]
-
Loading: Load the pre-treated sample onto a supported liquid extraction (SLE) column.
-
Elution: After waiting for the sample to be absorbed by the sorbent, elute Lurbinectedin and this compound with an appropriate organic solvent, such as tert-butyl methyl ether (TBME).[5]
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
Visualizations
Caption: Workflow for Lurbinectedin analysis using SLE and LC-MS/MS.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Quantitative determination of lurbinectedin, its unbound fraction and its metabolites in human plasma utilizing ultra-performance LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of a liquid chromatography-tandem mass spectrometry assay for the quantification of lurbinectedin in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative determination of lurbinectedin, its unbound fraction and its metabolites in human plasma utilizing ultra-performance LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Quantification of Lurbinectedin using Lurbinectedin-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantification of Lurbinectedin in biological matrices using Lurbinectedin-d3 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: Why should I use this compound as an internal standard for Lurbinectedin quantification?
A1: Using a stable isotope-labeled internal standard like this compound is the gold standard for quantitative mass spectrometry. It is chemically identical to the analyte (Lurbinectedin) but has a different mass due to the deuterium atoms. This allows it to mimic the analyte's behavior during sample preparation and ionization, correcting for variability in extraction efficiency and matrix effects, which leads to more accurate and precise quantification.[1][2]
Q2: What are the typical mass transitions (MRM) for Lurbinectedin and this compound?
A2: Based on published methods, typical multiple reaction monitoring (MRM) transitions for Lurbinectedin and its deuterated internal standard are as follows. These should be optimized for your specific instrument.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Lurbinectedin | 767.7 | 273.0 | 45 |
| This compound (IS) | 771.7 | 277.1 | 40 |
| Data derived from a similar Lurbinectedin internal standard.[3] |
Q3: What are the expected linearity ranges for Lurbinectedin quantification in plasma?
A3: Validated methods have demonstrated good linearity for Lurbinectedin in human plasma over various concentration ranges. A common range is 0.1 to 50 ng/mL.[3][4][5] Another study has shown linearity from 0.1 to 100 ng/mL in plasma.[6][7]
Q4: What kind of sample preparation is required for plasma samples?
A4: Supported Liquid Extraction (SLE) is a commonly used and effective method for extracting Lurbinectedin from plasma.[3][4][5] The general workflow involves basifying the plasma sample, loading it onto the SLE plate, and eluting the analyte with an organic solvent like methyl tert-butyl ether (MTBE).
Experimental Protocols
Detailed Method for Lurbinectedin Quantification in Human Plasma
This protocol is a composite based on validated, published methods.[3][5]
1. Materials and Reagents:
-
Lurbinectedin and this compound reference standards
-
Human plasma (K3-EDTA)
-
Ammonium hydroxide (1 M)
-
Methyl tert-butyl ether (MTBE)
-
Acetonitrile (ACN)
-
Water (ultrapure)
-
Formic acid
-
Supported Liquid Extraction (SLE) plate (e.g., Isolute SLE+ 200 mg)
2. Stock and Working Solutions Preparation:
-
Prepare a 1 mg/mL stock solution of this compound (Internal Standard, IS) in DMSO.
-
From this, prepare an intermediate IS solution of 10 µg/mL in a 1:1 (v/v) mixture of DMSO and 10 mM ammonium acetate.
-
Just before use, prepare a 20 ng/mL aqueous IS working solution.
3. Sample Preparation (Supported Liquid Extraction):
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 50 µL of the 20 ng/mL aqueous IS solution.
-
Add 50 µL of 1 M ammonium hydroxide to basify the sample.
-
Mix the sample thoroughly.
-
Transfer the entire mixture to a well of the SLE plate.
-
Allow the sample to absorb for 5 minutes.
-
Elute the analytes by adding 1 mL of MTBE to the well.
-
Collect the eluate in glass inserts.
-
Dry the eluate under a stream of nitrogen gas.
-
Reconstitute the dried residue with 40 µL of a 1:1 (v/v) mixture of acetonitrile and water containing 0.1% formic acid.
4. UPLC-MS/MS Conditions:
-
UPLC System: Waters Acquity UPLC or similar
-
Analytical Column: BEH C18, 1.7 µm, 50 x 2.1 mm
-
Column Temperature: 50°C
-
Flow Rate: 0.4 mL/min
-
Mobile Phase A: Water with 0.1% ammonium hydroxide
-
Mobile Phase B: Acetonitrile with 0.1% ammonium hydroxide
-
Gradient: 10% to 100% B over 1 minute; hold at 100% B for 1.5 minutes; return to initial conditions.
-
Injection Volume: 10 µL
-
Mass Spectrometer: Triple quadrupole with electrospray ionization (ESI) in positive mode.
-
MRM Transitions: See FAQ Q2.
Quantitative Data Summary
The following tables summarize the performance of a validated method for Lurbinectedin quantification in human plasma.[3][4]
Table 1: Calibration Curve Details
| Matrix | Concentration Range (ng/mL) | Regression Model | Weighting Factor | Correlation Coefficient (r²) |
| Human Plasma | 0.1 - 50 | Linear | 1/x² | >0.99 |
Table 2: Precision and Accuracy Data
| Analyte | Matrix | QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (% Bias) | Inter-day Accuracy (% Bias) |
| Lurbinectedin | Plasma | LLOQ | 12.9 | 10.7 | 12 | 6 |
| Lurbinectedin | Plasma | Low | 2.7 | 5.1 | -10 | -5 |
| Lurbinectedin | Plasma | Medium | 4.8 | 6.2 | -8 | -3 |
| Lurbinectedin | Plasma | High | 3.5 | 5.5 | -9 | -4 |
Troubleshooting Guide
Issue 1: Low or No Signal for Lurbinectedin and/or this compound
| Possible Cause | Troubleshooting Step |
| Sample Preparation Failure | - Ensure proper basification of the plasma with ammonium hydroxide before loading onto the SLE plate. Incomplete basification can lead to poor recovery. - Verify the correct solvent (MTBE) was used for elution. - Check for complete drying of the eluate; residual MTBE can interfere with reconstitution. |
| Mass Spectrometer Issue | - Confirm the mass spectrometer is properly tuned and calibrated. - Check for blockages in the sample path or ESI probe. - Infuse a tuning solution of Lurbinectedin to verify instrument response. |
| LC System Problem | - Check for leaks in the LC system. - Ensure mobile phases are correctly prepared and degassed. - Verify the correct column is installed and not clogged. |
| Incorrect MRM Transitions | - Double-check that the precursor and product ion m/z values are entered correctly in the acquisition method. - Optimize collision energy for your specific instrument. |
Issue 2: High Variability in Results (Poor Precision)
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | - Ensure accurate and consistent pipetting of plasma, IS, and ammonium hydroxide. - Mix samples thoroughly after each addition. - Ensure a consistent 5-minute absorption time on the SLE plate for all samples. |
| Matrix Effects | - Although this compound corrects for many matrix effects, significant ion suppression can still be an issue. Evaluate matrix effects by post-column infusion experiments. - Ensure adequate chromatographic separation from endogenous interferences. |
| Internal Standard Degradation | - Check the stability of the this compound working solution. Prepare fresh if necessary. Store stock solutions at -80°C.[2] |
Issue 3: Inaccurate Results (Poor Bias)
| Possible Cause | Troubleshooting Step |
| Incorrect Calibration Standards | - Verify the concentration and purity of the Lurbinectedin stock solution used to prepare calibrators. - Prepare a fresh set of calibration standards from a different stock solution if possible. |
| Interference | - Check chromatograms for co-eluting peaks in the Lurbinectedin or this compound MRM channels. - If interference is present, modify the chromatographic method to improve separation. |
| Cross-talk between MRM transitions | - Ensure there is no cross-talk between the Lurbinectedin and this compound MRM channels, especially if they are monitored close in time. |
Visualizations
Caption: Experimental workflow for Lurbinectedin quantification.
Caption: Troubleshooting decision tree for Lurbinectedin quantification.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. Quantitative determination of lurbinectedin, its unbound fraction and its metabolites in human plasma utilizing ultra-performance LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative determination of lurbinectedin, its unbound fraction and its metabolites in human plasma utilizing ultra-performance LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative determination of lurbinectedin, its unbound fraction and its metabolites in human plasma utilizing ultra-performance LC–MS/MS | PLOS One [journals.plos.org]
- 6. Development and validation of a liquid chromatography-tandem mass spectrometry assay for the quantification of lurbinectedin in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Lurbinectedin-d3 Synthesis and Purification
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for overcoming challenges in the synthesis and purification of Lurbinectedin-d3. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the synthesis of this compound?
A1: The primary challenges in this compound synthesis revolve around the introduction of the deuterium label with high isotopic purity and at the desired position without compromising the stereochemistry of the molecule. Key difficulties include:
-
Incomplete Deuteration: Achieving full incorporation of deuterium atoms can be challenging, leading to a mixture of partially and fully deuterated products.
-
Isotopic Scrambling: Deuterium atoms may be incorporated at unintended positions in the molecule due to side reactions or exchange with protic solvents.
-
Reduced Reaction Yields: The kinetic isotope effect can slow down reactions involving the cleavage of C-D bonds compared to C-H bonds, potentially leading to lower overall yields.[1]
-
Complex Multi-step Synthesis: The total synthesis of Lurbinectedin is a lengthy process, reportedly involving 26 steps with a low overall yield of 1.6%.[2][3][4] Introducing a deuterium label adds another layer of complexity to this intricate process.
Q2: At which stage of the Lurbinectedin synthesis is it most strategic to introduce the deuterium-d3 label?
A2: Introducing the deuterium-d3 label is typically most effective on a readily available starting material or an early-stage intermediate. For this compound, where the label is on a methoxy group, using a deuterated methylating agent (e.g., CD3I or (CD3)2SO4) to introduce the O-CD3 group is a common strategy. This should be done at a stage where the corresponding hydroxyl group is available for methylation and before subsequent reactions that might compromise the label.
Q3: What are the critical parameters for purifying this compound from its non-deuterated counterpart and other impurities?
A3: The purification of this compound is challenging due to the minimal physical and chemical differences between the deuterated and non-deuterated forms. Critical parameters include:
-
High-Resolution Chromatography: High-performance liquid chromatography (HPLC) with a high-resolution column is essential for separating isotopic analogs.[5][6]
-
Optimized Mobile Phase: The composition of the mobile phase, including the use of ion-pairing reagents, must be finely tuned to maximize the separation of compounds with very similar retention times.[7]
-
Sensitive Detection Methods: Mass spectrometry (MS) is a crucial detection method as it can differentiate between this compound and Lurbinectedin based on their mass-to-charge ratio, allowing for accurate monitoring of the purification process.[8][9]
Troubleshooting Guides
Synthesis Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Deuterium Incorporation | Inefficient deuterating reagent. | Ensure the deuterating reagent is of high isotopic purity and is used in sufficient excess. Consider using a more reactive deuterated reagent. |
| Isotopic exchange with protic solvents or reagents. | Use deuterated solvents and ensure all reagents are anhydrous. Perform the reaction under an inert atmosphere. | |
| Unfavorable reaction kinetics (Kinetic Isotope Effect). | Increase the reaction temperature or prolong the reaction time. Consider using a catalyst that can lower the activation energy of the C-D bond formation. | |
| Isotopic Scrambling | Presence of acidic or basic sites that can facilitate H/D exchange. | Protect sensitive functional groups that may promote scrambling. Use non-protic solvents and carefully control the pH of the reaction mixture. |
| Side reactions leading to deuterium incorporation at undesired positions. | Optimize reaction conditions (temperature, catalyst, reaction time) to favor the desired reaction pathway. | |
| Low Overall Yield | Complex multi-step synthesis with inherent low yields at several stages. | Optimize each step of the synthesis individually to maximize the yield. Ensure high purity of intermediates before proceeding to the next step. |
| Degradation of starting materials or intermediates. | Use mild reaction conditions where possible. Protect sensitive functional groups. |
Purification Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Poor Separation of this compound and Lurbinectedin in HPLC | Inadequate column resolution. | Use a high-resolution reverse-phase column (e.g., C18) with a smaller particle size. Increase the column length. |
| Suboptimal mobile phase composition. | Perform a gradient elution with a shallow gradient. Experiment with different solvent systems and additives (e.g., ion-pairing reagents). | |
| Co-elution with other impurities. | Use a multi-step purification strategy, such as combining normal-phase and reverse-phase chromatography. | |
| Difficulty in Detecting and Quantifying Deuterated Species | Insufficient sensitivity of the detector. | Use a mass spectrometer as the detector, which can easily distinguish between the deuterated and non-deuterated compounds based on their mass difference. |
| Overlapping isotopic peaks in mass spectrometry. | Use a high-resolution mass spectrometer to resolve the isotopic peaks. | |
| Sample Loss During Purification | Adsorption of the compound to the column or vials. | Use silanized glassware and consider adding a small amount of a competing agent to the mobile phase to reduce non-specific binding. |
| Degradation of the compound during purification. | Perform the purification at a lower temperature and protect the sample from light, especially if the compound is light-sensitive. |
Experimental Protocols
General Protocol for Monitoring Deuterium Incorporation by Mass Spectrometry
-
Sample Preparation: Dissolve a small aliquot of the crude reaction mixture in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).
-
Mass Spectrometry Analysis: Infuse the sample directly into a high-resolution mass spectrometer or inject it into an LC-MS system.
-
Data Acquisition: Acquire the mass spectrum in the expected mass range for both Lurbinectedin and this compound.
-
Data Analysis:
-
Identify the molecular ion peaks corresponding to the non-deuterated (M) and deuterated (M+3) Lurbinectedin.
-
Calculate the percentage of deuterium incorporation by comparing the peak intensities of the deuterated and non-deuterated species.
-
Look for the presence of partially deuterated species (M+1, M+2) to assess the efficiency of the deuteration reaction.
-
General Protocol for HPLC Purification of this compound
-
Column: High-resolution reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Program:
-
Start with a low percentage of Mobile Phase B (e.g., 20%).
-
Run a shallow linear gradient to a higher percentage of Mobile Phase B (e.g., 80%) over a prolonged period (e.g., 60 minutes) to ensure separation of closely eluting compounds.
-
Hold at the high percentage for a short period to elute any strongly retained impurities.
-
Return to the initial conditions and equilibrate the column.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm) and in-line mass spectrometry.
-
Fraction Collection: Collect fractions based on the elution profile of the desired this compound peak as identified by the mass spectrometer.
-
Post-Purification Analysis: Analyze the collected fractions by LC-MS to confirm the purity and identity of the this compound.
Visualizations
Caption: High-level workflow for the synthesis and purification of this compound.
Caption: A logical troubleshooting workflow for this compound synthesis and purification.
References
- 1. researchgate.net [researchgate.net]
- 2. Lurbinectedin - Wikipedia [en.wikipedia.org]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. Preparative HPLC Separation of Underivatized Amino Acids for Isotopic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparative HPLC separation of underivatized amino acids for isotopic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ora.ox.ac.uk [ora.ox.ac.uk]
- 8. Hydrogen/deuterium exchange in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cris.bgu.ac.il [cris.bgu.ac.il]
Validation & Comparative
A Comparative Guide to Bioanalytical Method Validation: Lurbinectedin Quantification Utilizing Lurbinectedin-d3 versus a Structural Analog Internal Standard
For researchers, scientists, and drug development professionals, the robust and reliable quantification of therapeutic agents in biological matrices is a cornerstone of pharmacokinetic and toxicokinetic studies. The choice of an appropriate internal standard is paramount in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis to ensure accuracy and precision. This guide provides a comparative overview of bioanalytical method validation for the anticancer agent lurbinectedin, contrasting the performance of a stable isotope-labeled internal standard, Lurbinectedin-d3, with a structural analog internal standard.
The use of a deuterated internal standard, such as this compound, is considered the gold standard in LC-MS/MS bioanalysis.[1][2] Due to its near-identical physicochemical properties to the analyte, a stable isotope-labeled internal standard co-elutes and experiences similar ionization effects, thereby providing superior correction for matrix effects and variability during sample processing.[1][2] However, the synthesis of such standards can be costly and time-consuming. Consequently, a well-characterized structural analog can present a viable alternative.
This guide presents a side-by-side comparison of two validated LC-MS/MS methods for the quantification of lurbinectedin in human plasma. The first method employs a stable isotope-labeled internal standard, providing a benchmark for performance. The second method utilizes ledipasvir, a structurally unrelated compound, as the internal standard, offering a practical alternative.
Performance Comparison of Bioanalytical Methods
The following tables summarize the key validation parameters for the two methods, allowing for a direct comparison of their performance characteristics.
Table 1: Method using a Stable Isotope-Labeled Internal Standard (Presumed this compound) [3][4][5]
| Validation Parameter | Performance Metric |
| Linearity Range | 0.1 - 50 ng/mL |
| Correlation Coefficient (r²) | >0.99 |
| Inter-day Precision (%CV) | 5.1% - 10.7% |
| Inter-day Accuracy (%Bias) | -5% to 6% |
| Recovery | 66.4% - 86.6% |
Table 2: Method using a Structural Analog Internal Standard (Ledipasvir) [6][7]
| Validation Parameter | Performance Metric |
| Linearity Range | 1.50 - 5000 ng/mL |
| Correlation Coefficient (r²) | 0.9994 |
| Intra- and Inter-day Precision (%CV) | < 4.32% |
| Accuracy | 95.31% - 104.06% of nominal values |
| Mean Recovery | 95.58% |
Experimental Workflows
The selection of an internal standard significantly influences the sample preparation and analytical workflow. Below are the generalized experimental workflows for both methods.
Comparison of sample preparation workflows.
Detailed Experimental Protocols
Method 1: Stable Isotope-Labeled Internal Standard (Presumed this compound)[3][4][5]
-
Sample Preparation: To 100 µL of plasma sample, 50 µL of the internal standard working solution and 50 µL of 1 M ammonium hydroxide are added.
-
Extraction: The mixture is transferred to a supported liquid extraction (SLE) plate. After a 5-minute equilibration, the analytes are eluted with 1 mL of methyl tert-butyl ether (MTBE).
-
Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen. The residue is reconstituted in 40 µL of a mixture of acetonitrile and water (1:1, v/v) containing 0.1% formic acid.
-
LC-MS/MS Analysis: The reconstituted sample is injected into an ultra-performance liquid chromatography system coupled with a tandem mass spectrometer (UPLC-MS/MS). Chromatographic separation is achieved on a suitable C18 column with a gradient elution.
Method 2: Structural Analog Internal Standard (Ledipasvir)[6][7]
-
Sample Preparation: To 200 µL of plasma, an appropriate amount of ledipasvir internal standard solution is added.
-
Extraction: A liquid-liquid extraction (LLE) is performed to isolate lurbinectedin and the internal standard from the plasma matrix.
-
Evaporation and Reconstitution: The organic layer is separated and evaporated to dryness. The residue is reconstituted in the mobile phase.
-
LC-MS/MS Analysis: The sample is analyzed using a liquid chromatography system with tandem mass spectrometric detection (LC-MS/MS). Separation is performed on a Zorbax SB-C18 column with a mobile phase consisting of 0.1% v/v formic acid and acetonitrile (10:90, v/v).
Logical Framework for Internal Standard Selection
The decision to use a stable isotope-labeled internal standard or a structural analog involves a trade-off between optimal analytical performance and practical considerations like cost and availability.
Decision-making process for internal standard selection.
Conclusion
Both a stable isotope-labeled internal standard, such as this compound, and a carefully selected structural analog like ledipasvir can be utilized for the bioanalytical method validation of lurbinectedin. The data presented demonstrates that while the method with the presumed stable isotope-labeled internal standard offers excellent performance within a clinically relevant concentration range, the method with the structural analog also provides acceptable accuracy and precision over a wider range.
References
- 1. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. Quantitative determination of lurbinectedin, its unbound fraction and its metabolites in human plasma utilizing ultra-performance LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative determination of lurbinectedin, its unbound fraction and its metabolites in human plasma utilizing ultra-performance LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative determination of lurbinectedin, its unbound fraction and its metabolites in human plasma utilizing ultra-performance LC–MS/MS | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Bioanalytical Assays for Lurbinectedin: The Role of Lurbinectedin-d3 in Enhancing Assay Performance
For researchers, scientists, and professionals in drug development, the robust and accurate quantification of therapeutic agents is paramount. This guide provides a comparative analysis of published bioanalytical methods for the novel anticancer agent Lurbinectedin, with a special focus on the advantages of employing a stable isotope-labeled internal standard, such as Lurbinectedin-d3.
Lurbinectedin is a potent inhibitor of oncogenic transcription, demonstrating significant activity in various solid tumors.[1][2][3][4] To support its clinical development and therapeutic drug monitoring, reliable bioanalytical methods for its quantification in biological matrices are essential. This guide delves into the methodologies of validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, presenting a clear comparison of their performance characteristics.
Comparative Analysis of Validated Lurbinectedin Assays
The following tables summarize the key parameters and performance characteristics of two distinct, validated LC-MS/MS methods for the quantification of Lurbinectedin in human plasma. The primary distinction between these methods lies in the choice of internal standard (IS): a stable isotope-labeled analog (representing the ideal scenario with this compound) versus a non-isotopically labeled analog.
Table 1: Comparison of Sample Preparation and Chromatographic Conditions
| Parameter | Method with Stable Isotope-Labeled IS[5][6][7] | Method with Analog IS (Ledipasvir)[8][9] |
| Biological Matrix | Human Plasma | Human Plasma |
| Sample Volume | 100 µL | 200 µL |
| Extraction Method | Supported Liquid Extraction (SLE) | Liquid-Liquid Extraction (LLE) |
| Internal Standard (IS) | Stable Isotope-Labeled Lurbinectedin Analog | Ledipasvir |
| Chromatographic Column | UPLC | Zorbax SB-C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Not specified in detail | 0.1% v/v Formic Acid and Acetonitrile (10:90, v/v) |
| Flow Rate | Not specified in detail | 0.80 mL/min |
| Run Time | Not specified in detail | 3.5 min |
Table 2: Comparison of Assay Performance Characteristics
| Performance Characteristic | Method with Stable Isotope-Labeled IS[5][6][7][10] | Method with Analog IS (Ledipasvir)[8][9] |
| Linearity Range | 0.1 - 50 ng/mL | 1.50 - 5000 ng/mL |
| Correlation Coefficient (r²) | >0.99 | 0.9994 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 1.50 ng/mL |
| Intra-day Precision (%CV) | 2.7% to 12.9% | Within 4.32% |
| Inter-day Precision (%CV) | 5.1% to 10.7% | Within 4.32% |
| Intra-day Accuracy (Bias) | -10% to 12% | Not explicitly stated |
| Inter-day Accuracy (Bias) | -5% to 6% | 95.31% to 104.06% of nominal values |
| Recovery | 66.4% to 86.6% | 95.58% (mean) |
The Advantage of this compound as an Internal Standard
The use of a stable isotope-labeled internal standard like this compound is the gold standard in quantitative bioanalysis by mass spectrometry.[11] this compound is chemically identical to Lurbinectedin, with the only difference being the presence of deuterium atoms. This subtle mass shift allows the mass spectrometer to differentiate between the analyte and the internal standard.
The key advantages of using a deuterated internal standard include:
-
Correction for Matrix Effects: this compound co-elutes chromatographically with Lurbinectedin and experiences identical ionization suppression or enhancement, leading to more accurate and precise quantification.
-
Compensation for Extraction Variability: Any loss of analyte during the sample preparation process will be mirrored by a proportional loss of the internal standard, ensuring the analyte-to-internal standard ratio remains constant.
-
Improved Precision and Accuracy: The closer physicochemical properties of a stable isotope-labeled internal standard to the analyte result in reduced variability and improved overall assay performance.
While the method utilizing Ledipasvir as an internal standard demonstrates acceptable validation parameters, the use of a non-isotopically labeled analog may not fully compensate for variations in matrix effects and extraction efficiency, potentially leading to less precise results compared to an assay employing this compound.
Experimental Protocols
Below are the detailed methodologies for the key experiments cited in the comparison.
Method Using a Stable Isotope-Labeled Internal Standard
This protocol is based on the validated UPLC-MS/MS method described by King et al. (2023).[5][6][7]
1. Sample Preparation (Supported Liquid Extraction)
-
To 100 µL of plasma sample (calibration standard, quality control, or unknown), add 50 µL of the internal standard working solution (this compound in a suitable solvent) and 50 µL of 1 M ammonium hydroxide.
-
Mix the solution and transfer it to a supported liquid extraction (SLE) plate.
-
Allow the sample to equilibrate on the SLE plate for 5 minutes.
-
Elute the analyte and internal standard from the SLE plate with 1 mL of methyl tert-butyl ether (MTBE) into a collection plate containing glass inserts.
-
Evaporate the eluent to dryness under a stream of nitrogen.
-
Reconstitute the dried extract with 40 µL of acetonitrile:water (1:1, v/v) containing 0.1% formic acid.
2. LC-MS/MS Analysis
-
Inject the reconstituted sample into an ultra-performance liquid chromatography system coupled with a tandem mass spectrometer (UPLC-MS/MS).
-
Chromatographic separation is achieved on a suitable UPLC column.
-
The mass spectrometer is operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for Lurbinectedin and this compound.
Method Using an Analog Internal Standard (Ledipasvir)
This protocol is based on the validated LC-MS/MS method described by Anusha and Gubbiyappa (2024).[8][9]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of plasma sample, add the internal standard (Ledipasvir).
-
Perform liquid-liquid extraction to separate the analyte and internal standard from the plasma matrix.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase.
2. LC-MS/MS Analysis
-
Inject the reconstituted sample into an HPLC system.
-
Perform chromatographic separation on a Zorbax SB-C18 column (250 mm x 4.6 mm, 5 µm).
-
The mobile phase consists of 0.1% v/v formic acid and acetonitrile (10:90, v/v) at a flow rate of 0.80 mL/min.
-
The total run time is 3.5 minutes.
-
Detection is performed using a tandem mass spectrometer in ESI+ mode with MRM.
Visualizing the Workflow and Mechanism
To better illustrate the processes involved, the following diagrams have been generated using Graphviz.
Caption: Bioanalytical workflow for Lurbinectedin quantification.
Caption: Simplified signaling pathway of Lurbinectedin.
Conclusion
The development and validation of robust bioanalytical assays are critical for the successful clinical application of Lurbinectedin. While multiple methods have been established and proven to be reliable, the use of a stable isotope-labeled internal standard, such as this compound, offers significant advantages in terms of accuracy and precision by effectively mitigating matrix effects and variability in sample processing. For researchers and drug development professionals, the adoption of assays incorporating deuterated internal standards represents the most rigorous approach to Lurbinectedin quantification, ensuring the highest quality data for pharmacokinetic and pharmacodynamic assessments.
References
- 1. mdpi.com [mdpi.com]
- 2. cancernetwork.com [cancernetwork.com]
- 3. Lurbinectedin for extensive stage - small cell lung cancer (ES-SCLC): real world response patterns and survival outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lurbinectedin as second-line treatment for patients with small-cell lung cancer: a single-arm, open-label, phase 2 basket trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative determination of lurbinectedin, its unbound fraction and its metabolites in human plasma utilizing ultra-performance LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative determination of lurbinectedin, its unbound fraction and its metabolites in human plasma utilizing ultra-performance LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative determination of lurbinectedin, its unbound fraction and its metabolites in human plasma utilizing ultra-performance LC–MS/MS | PLOS One [journals.plos.org]
- 11. medchemexpress.com [medchemexpress.com]
Isotopic Effects of Deuterium Labeling in Lurbinectedin-d3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Lurbinectedin-d3 and its non-deuterated counterpart, Lurbinectedin. By leveraging established principles of isotopic labeling and available data on Lurbinectedin, this document outlines the anticipated benefits of deuterium substitution on the drug's metabolic stability and pharmacokinetic profile. While direct comparative experimental data for this compound is not yet publicly available, this guide synthesizes current knowledge to provide a scientifically grounded projection of its potential advantages.
Introduction to Lurbinectedin and the Rationale for Deuterium Labeling
Lurbinectedin is a potent anticancer agent that functions as a DNA alkylating agent, binding to the minor groove of DNA and inhibiting oncogenic transcription.[1][2] This mechanism ultimately leads to double-strand DNA breaks and apoptosis in cancer cells.[3][4] Lurbinectedin is approved for the treatment of metastatic small cell lung cancer (SCLC) that has progressed on or after platinum-based chemotherapy.
The clinical efficacy of many drugs can be limited by their metabolic liabilities. Lurbinectedin is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4.[5] This metabolic process can lead to faster clearance of the drug from the body, potentially reducing its therapeutic window and requiring more frequent administration.
Deuterium labeling, the substitution of hydrogen atoms with their heavier isotope, deuterium, at specific metabolically vulnerable positions in a molecule, can significantly alter a drug's pharmacokinetic properties. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage. This phenomenon, known as the kinetic isotope effect, can slow down the rate of metabolism, leading to a longer half-life, increased systemic exposure, and potentially a more favorable dosing regimen.
This compound is a deuterated version of Lurbinectedin, available as a research compound.[6] Based on the known metabolism of Lurbinectedin, it is hypothesized that the deuterium atoms in this compound are strategically placed at sites susceptible to CYP3A4-mediated metabolism.
Comparative Performance: Lurbinectedin vs. This compound
As direct comparative studies on this compound are not yet published, this section presents the known performance of Lurbinectedin and the projected improvements for this compound based on the principles of deuterium labeling.
Metabolic Stability
Lurbinectedin: In vitro studies with human liver microsomes have shown that Lurbinectedin undergoes rapid metabolism, primarily mediated by CYP3A4.
This compound (Projected): By substituting hydrogen with deuterium at the primary sites of metabolism, this compound is expected to exhibit significantly enhanced metabolic stability. The stronger C-D bonds are anticipated to slow down the rate of enzymatic breakdown by CYP3A4, resulting in a lower intrinsic clearance rate.
Table 1: Comparison of Metabolic Stability Parameters (Hypothetical)
| Parameter | Lurbinectedin (Known) | This compound (Projected) |
| Primary Metabolizing Enzyme | CYP3A4 | CYP3A4 |
| In Vitro Half-life (t½) in Human Liver Microsomes | Short | Longer |
| Intrinsic Clearance (CLint) | High | Lower |
Pharmacokinetics
Lurbinectedin: The pharmacokinetic profile of Lurbinectedin is characterized by a relatively high clearance and a large volume of distribution.
This compound (Projected): The anticipated increase in metabolic stability of this compound is expected to translate into a more favorable pharmacokinetic profile in vivo. A lower clearance rate would likely lead to a longer terminal half-life and increased overall drug exposure (Area Under the Curve, AUC). This could potentially allow for less frequent dosing or a lower dose to achieve the same therapeutic effect, possibly reducing dose-dependent toxicities.
Table 2: Comparison of Pharmacokinetic Parameters (Hypothetical)
| Parameter | Lurbinectedin (Known) | This compound (Projected) |
| Half-life (t½) | ~50 hours | > 50 hours |
| Clearance (CL) | ~11 L/h | < 11 L/h |
| Area Under the Curve (AUC) | Moderate | Higher |
| Bioavailability | N/A (IV administration) | N/A (IV administration) |
Pharmacodynamics and Efficacy
Lurbinectedin: Lurbinectedin has demonstrated significant antitumor activity in clinical trials, particularly in SCLC.
This compound (Projected): The intrinsic pharmacodynamic activity of this compound is expected to be identical to that of Lurbinectedin, as deuterium substitution does not typically alter the drug's interaction with its molecular target. However, the improved pharmacokinetic profile of this compound could lead to enhanced efficacy in vivo due to sustained target engagement.
Comparison with Alternative Treatments
To provide a broader context, the clinical performance of Lurbinectedin is compared with another second-line treatment for SCLC, topotecan.
Table 3: Clinical Efficacy of Lurbinectedin vs. Topotecan in Second-Line SCLC
| Parameter | Lurbinectedin | Topotecan |
| Overall Response Rate (ORR) | 35.2% | ~17-24% |
| Median Duration of Response (DoR) | 5.3 months | ~3.3-3.8 months |
| Median Overall Survival (OS) | 9.3 months | ~6.2-7.7 months |
Data is compiled from various clinical trials and may not be from a head-to-head comparison.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the comparison of Lurbinectedin and this compound.
In Vitro Metabolic Stability Assay in Human Liver Microsomes
Objective: To determine the rate of metabolism of a test compound by liver microsomal enzymes.
Materials:
-
Test compound (Lurbinectedin or this compound)
-
Human liver microsomes (pooled)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system for analysis
Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-warm a mixture of human liver microsomes and phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system and the test compound to the pre-warmed microsome mixture.
-
Incubate the reaction mixture at 37°C with shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding ice-cold acetonitrile.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the disappearance rate of the parent compound.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To assess the cytotoxic effect of a compound on cancer cells.[7][8][9][10]
Materials:
-
Cancer cell line (e.g., NCI-H69 for SCLC)
-
Cell culture medium and supplements
-
Test compound (Lurbinectedin or this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a detergent-based solution)
-
96-well microplates
-
Microplate reader
Protocol:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and a vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Preclinical Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile of a compound in an animal model.[11][12][13][14][15]
Animal Model:
-
Male Sprague-Dawley rats or other appropriate rodent species.
Protocol:
-
Administer the test compound (Lurbinectedin or this compound) to the animals via intravenous (IV) injection at a specified dose.
-
Collect blood samples from the animals at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.
-
Process the blood samples to obtain plasma.
-
Analyze the plasma samples for the concentration of the parent drug using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters, including half-life (t½), clearance (CL), volume of distribution (Vd), and area under the curve (AUC), using appropriate pharmacokinetic modeling software.
Visualizations
Signaling Pathway and Mechanism of Action
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Unveiling the Mechanism of Lurbinectedin’s Action and Its Potential in Combination Therapies in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lurbinectedin - Wikipedia [en.wikipedia.org]
- 5. What is Lurbinectedin used for? [synapse.patsnap.com]
- 6. glpbio.com [glpbio.com]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. MTT (Assay protocol [protocols.io]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Preclinical pharmacokinetic/pharmacodynamic models to predict synergistic effects of co-administered anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Preclinical Pharmacokinetics, Tissue Distribution, and Primary Safety Evaluation of Indo5, a Novel Selective Inhibitor of c-Met and Trks [frontiersin.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Lurbinectedin-d3: A Guide to its Certificate of Analysis, Purity Assessment, and Performance as an Internal Standard
For researchers, scientists, and drug development professionals, the selection of a reliable internal standard is paramount for accurate bioanalytical assays. This guide provides a comprehensive overview of Lurbinectedin-d3, a deuterated analog of the anticancer agent Lurbinectedin, focusing on its purity assessment and performance as an internal standard in quantitative analysis.
While a specific Certificate of Analysis (CoA) for this compound is not publicly available, this guide synthesizes information from suppliers and published research to provide a thorough understanding of its quality and utility. This compound is offered by suppliers such as MedChemExpress as a deuterium-labeled version of Lurbinectedin, intended for use as an internal standard in analytical methodologies like mass spectrometry. The very nature of its application necessitates a high degree of chemical and isotopic purity.
Purity Assessment and Quality Control
The quality of a deuterated internal standard is defined by its chemical purity, isotopic purity (or isotopic enrichment), and stability. While specific batch data is proprietary, the successful validation of bioanalytical methods utilizing stable isotope-labeled internal standards for Lurbinectedin provides strong indirect evidence of its high quality.
Key Quality Parameters for a Deuterated Internal Standard:
| Parameter | Description | Typical Requirement |
| Chemical Purity | The percentage of the desired compound (this compound) relative to any unlabeled Lurbinectedin or other impurities. | Typically >98% as determined by techniques like HPLC-UV or LC-MS. |
| Isotopic Purity | The percentage of the deuterated compound that contains the specified number of deuterium atoms. | Usually >99% atom % D. This minimizes interference from the unlabeled analyte. |
| Isotopic Enrichment | The abundance of the deuterium isotope at the labeled positions. | High enrichment is crucial to ensure a distinct mass difference from the native compound. |
| Absence of Cross-Contamination | The internal standard should be free of the unlabeled analyte to prevent artificial inflation of the measured concentration. | The contribution of the unlabeled analyte in the internal standard solution should be negligible. |
Performance in Bioanalytical Methods
The ultimate test of a deuterated internal standard's quality is its performance in a validated bioanalytical method. Several studies have detailed the development and validation of liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of Lurbinectedin in biological matrices, such as human plasma. These methods, validated according to stringent regulatory guidelines, rely on a stable isotope-labeled internal standard to ensure accuracy and precision.
One such study presents a validated LC-MS/MS method for Lurbinectedin in human plasma. While the specific deuterated standard is not named, the validation results are indicative of the performance expected from a high-quality internal standard like this compound.
Table of Bioanalytical Method Validation Parameters:
| Parameter | Result | Interpretation |
| Linearity (r²) | >0.99 | Excellent correlation between concentration and instrument response. |
| Accuracy | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification - LLOQ). | The measured values are very close to the true values, indicating a lack of systematic error. |
| Precision (CV%) | <15% (20% at LLOQ) | High reproducibility of the measurements, indicating minimal random error. |
| Recovery | Consistent and reproducible | The extraction efficiency of the analyte and internal standard from the biological matrix is reliable. |
These robust validation results demonstrate that the stable isotope-labeled internal standard effectively compensates for variations in sample preparation and instrument response, a key requirement for a reliable internal standard.
Experimental Protocols
The following is a generalized experimental protocol for the quantification of Lurbinectedin in human plasma using a deuterated internal standard, based on published methodologies.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add an appropriate amount of this compound solution (internal standard).
-
Add 300 µL of a protein precipitation agent (e.g., acetonitrile or methanol).
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.4 mL/min).
-
Injection Volume: Typically 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for both Lurbinectedin and this compound.
-
Below is a DOT script for a Graphviz diagram illustrating the experimental workflow.
Caption: Experimental workflow for Lurbinectedin quantification.
Lurbinectedin's Mechanism of Action: A Signaling Pathway Perspective
Lurbinectedin exerts its anticancer effects by binding to the minor groove of DNA, which in turn inhibits the activity of RNA polymerase II. This leads to a blockage of transcription, the generation of DNA double-strand breaks, and ultimately, apoptosis (programmed cell death).
The following DOT script generates a diagram of this signaling pathway.
Caption: Lurbinectedin's mechanism of action signaling pathway.
Lurbinectedin-d3 in Relapsed Extensive-Stage Small Cell Lung Cancer: A Comparative Effectiveness Guide Based on Real-World Evidence
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the real-world effectiveness of Lurbinectedin-d3 for the treatment of extensive-stage small cell lung cancer (ES-SCLC) that has progressed on or after platinum-based chemotherapy. Drawing on data from recent observational studies, this document compares Lurbinectedin's performance with alternative second-line treatments, offering a detailed overview of experimental methodologies and key clinical outcomes.
Comparative Effectiveness of Lurbinectedin in Real-World Settings
Lurbinectedin has emerged as a significant second-line therapeutic option for ES-SCLC, a disease historically characterized by limited treatment choices and poor prognosis following first-line therapy.[1] Real-world evidence studies have been crucial in understanding its performance in a broader patient population than is typically included in clinical trials. These studies, primarily retrospective in nature, have evaluated key efficacy endpoints such as Overall Survival (OS), Progression-Free Survival (PFS), Overall Response Rate (ORR), and Duration of Response (DOR).
Lurbinectedin Monotherapy: Real-World Outcomes
Real-world studies of Lurbinectedin monotherapy in patients with relapsed ES-SCLC have demonstrated its clinical activity. A multicenter, international study reported a median OS of 5.4 months and a median PFS of 2.2 months.[2] Another retrospective analysis of patients treated at the Mayo Clinic Health System showed a median OS of 5.1 months and a median PFS of 2.1 months in the second-line setting.[3][4] The LURBICLIN study, a nationwide retrospective chart review in France, found a median OS of 4.7 months and a median PFS of 1.9 months.[5] A study utilizing the Flatiron Health database reported a median real-world PFS (rwPFS) of 2.73 months after propensity score weighting.[4][6]
Lurbinectedin vs. Alternative Therapies
The most common comparator in real-world studies of Lurbinectedin has been topotecan, the historical standard of care in the second-line setting.[1] A post-hoc analysis comparing a Lurbinectedin clinical trial cohort to a real-world topotecan cohort suggested that Lurbinectedin was associated with a higher ORR (41% vs. 25.5%) and a longer median OS (10.2 vs. 7.6 months).[7][8] Another real-world study found that Lurbinectedin demonstrated a favorable safety profile compared to other second-line treatments, with a lower incidence of Grade ≥3 thrombocytopenia and anemia.[6]
More recently, a retrospective cohort study compared Lurbinectedin with platinum rechallenge in a real-world setting. This study suggested that platinum rechallenge may be associated with improved OS and PFS compared to Lurbinectedin, although the authors noted that the platinum rechallenge group was younger and had a longer chemotherapy-free interval.[9]
There is limited direct real-world evidence comparing Lurbinectedin monotherapy to irinotecan. However, a Phase 1b/II trial investigating the combination of Lurbinectedin and irinotecan showed promising activity, with an ORR of 62% and a median PFS of 6.2 months in patients with relapsed SCLC.[10][11]
Data Summary
The following tables summarize the key quantitative data from the cited real-world studies, providing a comparative overview of Lurbinectedin's effectiveness.
Table 1: Real-World Efficacy of Lurbinectedin Monotherapy in Second-Line ES-SCLC
| Study (First Author, Year) | Number of Patients | Median OS (months) | Median PFS (months) | ORR (%) | Median DOR (months) |
| Scattolin et al. | 238 | 5.4 | 2.2 | 23.1 | 2.8 |
| Desai et al.[3] | 50 (2nd line) | 5.1 | 2.1 | - | - |
| Girard et al. (LURBICLIN)[5] | 138 (2nd line) | 4.7 | 1.9 | 22 | - |
| Bajaj et al. (Flatiron)[6] | 291 (PS-weighted) | - | 2.73 | 30.9 | - |
| Laharwal et al.[12] | 256 | 1-year OS rate: 68.3% | TTD: 3.01 | - | - |
Table 2: Comparative Real-World Efficacy of Lurbinectedin in Second-Line ES-SCLC
| Study (First Author, Year) | Comparison | Number of Patients | Median OS (months) | Median PFS (months) | ORR (%) |
| Paz-Ares et al. (post-hoc)[7] | Lurbinectedin vs. Topotecan | L: 105, T: - | L: 10.2, T: 7.6 | - | L: 41, T: 25.5 |
| Bajaj et al. (Flatiron)[6] | Lurbinectedin vs. Other 2nd-line | L: 291, O: 261 | - | L: 2.73, O: 2.53 | L: 30.9, O: 31.8 |
| Ganti et al.[9] | Lurbinectedin vs. Platinum Rechallenge | L: 21, P: 36 | L: 4.70, P: 8.61 | L: 2.63, P: 4.37 | - |
Experimental Protocols
The real-world studies cited in this guide predominantly employed a retrospective cohort design, utilizing data from electronic health records (EHRs) and patient charts.
Study Design and Data Source
-
LURBICLIN Study: A nationwide, non-interventional, retrospective chart review of patients with SCLC who received Lurbinectedin through a named patient use program in France.[5]
-
Mayo Clinic Study: A retrospective analysis of 90 patients who received Lurbinectedin between June 2020 and June 2022 within the Mayo Clinic Health System.[3]
-
Flatiron Health Database Study: A retrospective, observational cohort study using de-identified data from the Flatiron Health electronic medical record-derived database, which includes patient-level data from cancer clinics across the United States.[6]
-
Vanderbilt Ingram Cancer Center Study: A retrospective cohort study of ES-SCLC patients treated with second-line lurbinectedin or platinum rechallenge, with patient records identified from the center's database between 2000 and 2023.[9]
Patient Population
The inclusion criteria for these studies typically involved adult patients with a diagnosis of ES-SCLC who had experienced disease progression after at least one prior platinum-based chemotherapy regimen and subsequently received Lurbinectedin or a comparator treatment in the second-line setting. Key patient characteristics such as age, sex, performance status, and chemotherapy-free interval (CTFI) were collected.
Data Abstraction and Analysis
Data on patient demographics, clinical characteristics, treatment patterns, and clinical outcomes (OS, PFS, ORR, DOR) were abstracted from EHRs. In some studies, propensity score (PS) weighting was used to balance baseline characteristics between treatment groups to mitigate potential confounding variables inherent in non-randomized studies.[6] Survival outcomes were typically analyzed using Kaplan-Meier methods, and Cox proportional hazards models were often employed to estimate hazard ratios.[9]
Signaling Pathways and Experimental Workflows
Lurbinectedin's Mechanism of Action
Lurbinectedin exerts its antitumor activity through a multi-faceted mechanism. It binds to the minor groove of DNA, leading to the formation of DNA adducts. This action inhibits the binding of transcription factors and stalls RNA polymerase II, ultimately leading to the inhibition of oncogenic transcription and the induction of DNA damage. The resulting DNA double-strand breaks can trigger cell cycle arrest and apoptosis. Furthermore, Lurbinectedin has been shown to modulate the tumor microenvironment by reducing the number of tumor-associated macrophages (TAMs).
Caption: Lurbinectedin's dual mechanism of action.
Experimental Workflow for a Retrospective Real-World Study
The following diagram illustrates a typical workflow for the retrospective real-world studies discussed in this guide.
Caption: Workflow of a retrospective real-world study.
Conclusion
Real-world evidence suggests that Lurbinectedin is an active and generally well-tolerated treatment option for patients with relapsed ES-SCLC. While direct comparisons are limited, studies indicate that its efficacy is comparable to or, in some aspects, potentially better than historical controls like topotecan, particularly concerning its safety profile. The decision to use Lurbinectedin should be made in the context of the individual patient's clinical characteristics, prior treatments, and the chemotherapy-free interval. Further real-world research, especially direct head-to-head comparative studies, will continue to refine our understanding of Lurbinectedin's role in the evolving treatment landscape of ES-SCLC.
References
- 1. ascopubs.org [ascopubs.org]
- 2. mdpi.com [mdpi.com]
- 3. Real-World Outcomes With Lurbinectedin in Second-Line Setting and Beyond for Extensive Stage Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Real-world use, effectiveness, and safety of second-line lurbinectedin monotherapy in small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lurbinectedin in extensive-stage small-cell lung cancer: a brief report of the IFCT-2105 LURBICLIN study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Real-world use, effectiveness, and safety of second-line lurbinectedin monotherapy in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. targetedonc.com [targetedonc.com]
- 8. cancernetwork.com [cancernetwork.com]
- 9. researchgate.net [researchgate.net]
- 10. ilcn.org [ilcn.org]
- 11. Results of a Phase 2 Study Evaluating Lurbinectedin and Irinotecan in Relapsed SCLC Patients With Chemotherapy-Free Interval >30 Days - Conference Correspondent [conference-correspondent.com]
- 12. mdnewsline.com [mdnewsline.com]
A Guide to Inter-Laboratory Bioanalysis of Lurbinectedin Using Lurbinectedin-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for understanding the performance and application of Lurbinectedin-d3 as an internal standard in the bioanalysis of Lurbinectedin. Given that direct inter-laboratory comparison data is proprietary and not publicly available, this document presents an illustrative comparison based on typical performance characteristics derived from published analytical methods. It outlines the critical validation parameters, a detailed experimental protocol, and visual workflows to support robust and reproducible bioanalytical results across different research sites.
Introduction: The Role of Stable Isotope-Labeled Internal Standards
In quantitative bioanalysis using Liquid Chromatography-Mass Spectrometry (LC-MS/MS), a stable isotope-labeled (SIL) internal standard (IS) is the gold standard for achieving the highest accuracy and precision. This compound, a deuterated form of Lurbinectedin, is an ideal IS because it shares near-identical physicochemical properties with the analyte. It co-elutes chromatographically and experiences similar ionization effects in the mass spectrometer source, but is differentiated by its mass. This allows it to effectively compensate for variability during sample extraction, handling, and analysis, ensuring data reliability—a critical factor when comparing results from different laboratories, such as in multi-center clinical trials.
Illustrative Inter-Laboratory Performance Comparison
To ensure that data generated from different laboratories can be reliably combined or compared, bioanalytical methods must be fully validated according to regulatory guidelines set by agencies like the FDA and EMA.[1][2] Cross-validation studies are essential to demonstrate inter-laboratory consistency.[3]
The following table summarizes hypothetical yet representative performance data for a validated LC-MS/MS method for Lurbinectedin in human plasma using this compound. The results from three fictional laboratories are compared against standard acceptance criteria.[4][5]
Table 1: Illustrative Inter-Laboratory Comparison of Method Validation Parameters
| Parameter | Acceptance Criteria | Laboratory A Results | Laboratory B Results | Laboratory C Results |
| Calibration Range | Consistent range with r² > 0.99 | 0.1 - 50 ng/mL (r²=0.998) | 0.1 - 50 ng/mL (r²=0.997) | 0.1 - 50 ng/mL (r²=0.999) |
| LLOQ | Analyte signal ≥5x blank; Accuracy ±20%; Precision ≤20% | 0.1 ng/mL; Acc: 105%; Prec: 15.8% | 0.1 ng/mL; Acc: 98%; Prec: 17.2% | 0.1 ng/mL; Acc: 102%; Prec: 14.5% |
| Intra-Day Accuracy | Within ±15% of nominal (except LLOQ) | -4% to +6% | -7% to +5% | -5% to +8% |
| Intra-Day Precision | ≤15% CV (except LLOQ) | 2.7% to 12.9% | 4.1% to 11.5% | 3.5% to 13.1% |
| Inter-Day Accuracy | Within ±15% of nominal (except LLOQ) | -5% to +6%[6] | -8% to +9% | -6% to +7% |
| Inter-Day Precision | ≤15% CV (except LLOQ) | 5.1% to 10.7%[6] | 6.3% to 12.8% | 5.8% to 11.9% |
| Matrix Effect (%CV) | ≤15% | 4.6% | 5.2% | 4.9% |
| Recovery (% Mean) | Consistent and reproducible | 81.5% | 78.9% | 83.2% |
Data presented are illustrative and synthesized from typical performance characteristics of validated bioanalytical methods.[6][7][8] LLOQ refers to the Lower Limit of Quantification. CV refers to the Coefficient of Variation.
Experimental Protocols
This section details a representative LC-MS/MS method for the quantification of Lurbinectedin in human plasma.
1. Sample Preparation: Supported Liquid Extraction (SLE)
-
Spiking: To 100 µL of human plasma (blank, calibration standard, quality control, or unknown sample), add 10 µL of this compound internal standard working solution (e.g., at 50 ng/mL). Vortex briefly.
-
Pre-treatment: Add 100 µL of 4% phosphoric acid in water and vortex for 10 seconds.
-
Loading: Load the entire pre-treated sample onto a supported liquid extraction plate/cartridge. Allow the sample to absorb for 5 minutes.
-
Elution: Add 1 mL of dichloromethane as the elution solvent. Allow the solvent to flow through via gravity for 5 minutes. Repeat the elution step.
-
Evaporation: Evaporate the combined eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex to mix.
2. LC-MS/MS Conditions
-
LC System: UPLC/HPLC system (e.g., Waters Acquity, Sciex ExionLC).
-
Column: C18 reverse-phase column (e.g., Zorbax SB-C18, 2.1 x 50 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 90% B over 2.0 minutes, hold for 0.5 minutes, return to 10% B, and re-equilibrate for 1.0 minute.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer (e.g., Sciex QTRAP 6500, Waters Xevo TQ-S).
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions (Illustrative):
-
Lurbinectedin: Q1: 785.3 -> Q3: 682.4
-
This compound: Q1: 788.3 -> Q3: 685.4
-
-
Data Analysis: Integrate peak areas and calculate the analyte/IS area ratio. Use a weighted (1/x²) linear regression to generate a calibration curve and quantify unknown samples.
Visualized Workflows and Mechanisms
Diagrams are essential for clearly communicating complex processes. The following have been generated using Graphviz to illustrate the bioanalytical workflow and Lurbinectedin's mechanism of action.
Caption: Bioanalytical workflow for Lurbinectedin quantification.
Lurbinectedin's therapeutic effect is derived from its ability to interfere with the transcription process in cancer cells.[9] It covalently binds to guanine residues in the DNA minor groove, which blocks the activity of RNA polymerase II, leading to DNA damage and programmed cell death (apoptosis).[10][11]
Caption: Lurbinectedin's mechanism of action via transcription inhibition.
References
- 1. elearning.unite.it [elearning.unite.it]
- 2. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ema.europa.eu [ema.europa.eu]
- 5. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta Analytica [quinta.cz]
- 6. Quantitative determination of lurbinectedin, its unbound fraction and its metabolites in human plasma utilizing ultra-performance LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative determination of lurbinectedin, its unbound fraction and its metabolites in human plasma utilizing ultra-performance LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. What is Lurbinectedin used for? [synapse.patsnap.com]
- 10. Unveiling the Mechanism of Lurbinectedin’s Action and Its Potential in Combination Therapies in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
Safety Operating Guide
Safe Disposal of Lurbinectedin-d3: A Guide for Laboratory Professionals
This document provides essential guidance on the proper disposal procedures for Lurbinectedin-d3, a deuterated form of the antineoplastic agent Lurbinectedin. As a cytotoxic compound, this compound and all materials contaminated with it must be handled and disposed of as hazardous pharmaceutical waste to ensure the safety of laboratory personnel and the protection of the environment.[1][2] Adherence to institutional, local, and national regulations for hazardous waste disposal is mandatory.[3][4]
Core Principles of this compound Disposal
This compound is classified as a cytotoxic and hazardous drug.[1][5] Therefore, its disposal must follow strict protocols designed to prevent exposure and environmental contamination. The primary method for the disposal of cytotoxic waste is incineration at a permitted facility.[1][2]
Summary of Disposal Procedures
The following table summarizes the key steps and considerations for the safe disposal of this compound and associated waste.
| Waste Category | Container Type | Labeling | Disposal Method | Key Considerations |
| Unused or Expired this compound | Original vial within a sealed, leak-proof secondary container. | "Hazardous Pharmaceutical Waste", "Cytotoxic", Chemical Name | Incineration | Do not discard in regular trash or down the drain.[2] |
| Contaminated Sharps (needles, syringes, etc.) | Puncture-proof, leak-proof sharps container. | "Cytotoxic Sharps", Biohazard Symbol | Incineration | Do not recap, bend, or break needles. |
| Contaminated Labware (vials, pipettes, etc.) | Sealable, leak-proof plastic bags or containers. | "Cytotoxic Waste", Biohazard Symbol | Incineration | All items that have come into contact with this compound must be treated as cytotoxic waste.[1] |
| Contaminated Personal Protective Equipment (PPE) | Sealable, leak-proof plastic bags. | "Cytotoxic Waste", Biohazard Symbol | Incineration | Includes gloves, gowns, and masks worn during handling.[6] |
| Spill Cleanup Materials | Sealable, leak-proof plastic bags or containers. | "Cytotoxic Waste", Biohazard Symbol | Incineration | Absorbent materials and cleaning supplies used for spills. |
Detailed Protocol for this compound Disposal
This step-by-step protocol outlines the procedures for the safe handling and disposal of this compound from the point of use to final disposal.
1. Segregation of Waste:
-
At the point of generation, immediately segregate all this compound waste from other waste streams.
-
Use designated containers specifically for cytotoxic waste.[1]
2. Personal Protective Equipment (PPE):
-
Wear appropriate PPE, including two pairs of chemotherapy-tested gloves, a disposable gown, and eye protection when handling this compound waste.[6][7]
3. Containerization:
-
Non-Sharps Waste: Place contaminated items such as vials, tubing, and PPE into a designated, leak-proof, and clearly labeled cytotoxic waste container.[8] This is often a yellow container or a container lined with a yellow bag bearing the cytotoxic symbol.
-
Sharps Waste: Dispose of all contaminated sharps directly into a puncture-resistant cytotoxic sharps container.[6] These containers are typically color-coded (e.g., red or yellow) and labeled with the cytotoxic symbol.
4. Spill Management:
-
In the event of a spill, cordon off the area and use a cytotoxic spill kit.
-
Absorb the spill with appropriate materials and decontaminate the area. The safety data sheet for Lurbinectedin suggests decontamination of surfaces by scrubbing with alcohol.
-
All materials used for spill cleanup must be disposed of as cytotoxic waste.
5. Storage and Transport:
-
Store cytotoxic waste in a secure, designated area away from general traffic.
-
Ensure that waste containers are sealed before transport.
-
Transport of cytotoxic waste must comply with all relevant local and national regulations for hazardous materials.[9]
6. Final Disposal:
-
The ultimate disposal method for cytotoxic waste is typically high-temperature incineration.[1][2]
-
Arrange for a licensed hazardous waste contractor to collect and dispose of the this compound waste.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the this compound disposal process.
References
- 1. danielshealth.ca [danielshealth.ca]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. sdmedwaste.com [sdmedwaste.com]
- 4. danielshealth.com [danielshealth.com]
- 5. Lurbinectedin | C41H44N4O10S | CID 57327016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 7. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 9. worksafe.qld.gov.au [worksafe.qld.gov.au]
Personal protective equipment for handling Lurbinectedin-d3
Lurbinectedin is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It is a DNA alkylating agent and can cause fetal harm.[1][2] Therefore, strict adherence to safety protocols is paramount to prevent occupational exposure.
Personal Protective Equipment (PPE)
Appropriate PPE is the primary barrier against exposure to cytotoxic drugs like Lurbinectedin-d3.[3] The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Recommended Personal Protective Equipment |
| Receiving and Unpacking | - Gloves: Two pairs of chemotherapy-tested nitrile gloves. The outer glove should be worn over the gown cuff.[3][4] - Gown: Disposable, lint-free gown with a solid front and long sleeves with tight-fitting cuffs.[4] |
| Weighing and Reconstitution | - Gloves: Two pairs of chemotherapy-tested nitrile gloves. Change immediately if contaminated.[4] - Gown: Disposable, impervious gown.[4] - Eye and Face Protection: Safety glasses with side shields or a full-face shield.[3][5] - Respiratory Protection: A NIOSH-approved respirator (e.g., N95) should be used for handling powders outside of a containment device.[4] |
| Administering Solutions | - Gloves: Two pairs of chemotherapy-tested nitrile gloves.[3][4] - Gown: Disposable, impervious gown.[4] - Eye and Face Protection: Safety glasses with side shields or a full-face shield to protect against splashes.[3][5] |
| Waste Disposal | - Gloves: Two pairs of chemotherapy-tested nitrile gloves.[3][4] - Gown: Disposable, impervious gown.[4] - Eye and Face Protection: Safety glasses with side shields.[5] |
| Spill Cleanup | - Gloves: Heavy-duty (industrial thickness >0.45mm) nitrile or neoprene gloves.[6] - Gown: Disposable, impervious gown. - Eye and Face Protection: Full-face shield and safety goggles.[3] - Respiratory Protection: A NIOSH-approved respirator is recommended for larger spills or when dealing with powder.[4] - Shoe Covers: Disposable shoe covers.[3] |
Experimental Protocols: Safe Handling and Disposal Workflow
Adherence to a strict, step-by-step protocol is crucial for minimizing exposure risk.
Preparation and Handling
-
Designated Area: All work with this compound should be conducted in a designated area, such as a certified Class II Biological Safety Cabinet (BSC) or a containment ventilated enclosure (CVE).
-
Pre-Handling Check: Before starting, ensure all necessary PPE is available and in good condition. Have a cytotoxic spill kit readily accessible.
-
Donning PPE: Put on PPE in the correct order: gown, two pairs of gloves (one under the cuff, one over), and eye/face protection. If handling powder outside a containment device, a respirator is required.
-
Weighing and Reconstitution:
-
Perform all manipulations of powder within a BSC or CVE to prevent aerosolization.
-
Use a plastic-backed absorbent liner on the work surface.
-
Carefully open the vial, avoiding any sudden movements that could create airborne particles.
-
Slowly add the diluent to the vial, directing the stream down the inner wall to minimize frothing.
-
Gently swirl to dissolve; do not shake vigorously.
-
-
Post-Handling:
-
Wipe down all exterior surfaces of vials and containers with a deactivating solution (e.g., 10% sodium hypochlorite followed by a neutralizing agent like sodium thiosulfate, and then sterile water).
-
Wipe down the work surface in the BSC/CVE.
-
Disposal Plan
-
Segregation of Waste: All materials that have come into contact with this compound are considered cytotoxic waste and must be disposed of accordingly.
-
Sharps: Needles, syringes, and other sharps should be placed in a designated, puncture-proof cytotoxic sharps container.
-
Solid Waste: Gloves, gowns, absorbent pads, and vials should be placed in a clearly labeled, leak-proof cytotoxic waste container (typically a yellow bag or bin).
-
Liquid Waste: Unused solutions should be collected in a designated, sealed cytotoxic liquid waste container. Do not dispose of down the drain.
-
Doffing PPE: Remove PPE in a manner that avoids self-contamination. The outer gloves are removed first, followed by the gown and then the inner gloves.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[6]
-
Waste Collection: Follow institutional procedures for the collection and incineration of cytotoxic waste.
Logical Workflow for Handling this compound
Caption: Procedural workflow for the safe handling and disposal of this compound.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Post-marketing safety evaluation of lurbinectedin: a pharmacovigilance analysis based on the FAERS database - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. halyardhealth.com [halyardhealth.com]
- 5. england.nhs.uk [england.nhs.uk]
- 6. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
